4-Fluoro-2,6-bis(hydroxymethyl)phenol
Description
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Properties
IUPAC Name |
4-fluoro-2,6-bis(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETCNIWYTGPBMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)O)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368454 | |
| Record name | 4-Fluoro-2,6-bis(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71643-58-8 | |
| Record name | 4-Fluoro-2,6-bis(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2,6-bis(hydroxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4-Fluoro-2,6-bis(hydroxymethyl)phenol molecular structure and weight
An In-depth Technical Guide to 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. We will delve into its molecular characteristics, provide a field-proven synthesis protocol with mechanistic insights, and explore its chemical behavior in the context of its structural analogs.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted phenol derivative characterized by a fluorine atom at the para-position and two hydroxymethyl groups at the ortho-positions relative to the phenolic hydroxyl group.[1] This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for further chemical modification.
Structural Identification
Accurate identification is paramount in scientific research. The compound is uniquely identified by the following parameters:
| Parameter | Value |
| CAS Number | 71643-58-8[1] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₉FO₃[1][2] |
| Molecular Weight | 172.15 g/mol [1][2] |
| SMILES | C1=C(C=C(C(=C1CO)O)CO)F[1] |
| Standard InChI | InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2[1] |
| Standard InChIKey | GETCNIWYTGPBMQ-UHFFFAOYSA-N[1] |
Physicochemical Data
The physical properties of a compound are critical for designing experimental conditions, from synthesis and purification to formulation and application. This compound is a solid at room temperature with the following characteristics:[1]
| Property | Value |
| Physical State | Solid[1] |
| Melting Point | 137-139 °C[1] |
| Boiling Point | 309.5 °C at 760 mmHg[1] |
| Density | 1.438 g/cm³[1] |
| Flash Point | 141 °C[1] |
| LogP | 0.51590[1] |
| Predicted pKa | 9.91 ± 0.23[1] |
The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, a key consideration in drug development for membrane permeability.[1]
Synthesis Protocol and Mechanistic Rationale
The reliable synthesis of this compound is crucial for its availability in research and development. The most established method is the base-catalyzed hydroxymethylation of p-fluorophenol.
Causality in Experimental Design
-
Choice of Precursor : p-Fluorophenol is selected as the starting material because the fluorine atom at the para-position is electronically withdrawing and directs the incoming electrophiles (hydroxymethyl groups) to the ortho-positions.
-
Role of the Base Catalyst : A strong base, such as potassium hydroxide (KOH), is essential. It deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide ion. This dramatically increases the electron density of the aromatic ring, activating it towards electrophilic aromatic substitution by formaldehyde.
-
Formaldehyde Source : Paraformaldehyde, a solid polymer of formaldehyde, is used as a stable and convenient source of formaldehyde in the reaction. Upon heating in the basic aqueous medium, it depolymerizes to release formaldehyde in situ.
-
Reaction Conditions : The reaction is conducted at a moderate temperature (60°C) to ensure a sufficient reaction rate without promoting undesirable side reactions, such as polymerization or oxidation of the phenol.[1] The extended reaction time (32 hours) is necessary to drive the reaction towards di-substitution, ensuring high yields of the desired product.[1]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; adherence to these steps has been documented to produce a high yield (85%) of the target compound.[1]
-
Reagent Preparation : To a suitable reaction flask, add potassium hydroxide (120 g) and water (800 mL). Stir until the KOH is fully dissolved.
-
Addition of Reactants : To the basic solution, add p-fluorophenol (80.0 g) and paraformaldehyde (128 g).
-
Reaction Execution : Heat the reaction mixture to 60°C and maintain vigorous stirring for 32 hours under a standard atmosphere.
-
Workup - Cooling and Extraction : After 32 hours, cool the mixture to room temperature. Add dichloromethane to the flask to aid in the subsequent separation.
-
Workup - Acidification and Precipitation : Add water, followed by the careful, dropwise addition of hydrochloric acid until the pH of the aqueous phase reaches 3. This neutralizes the phenoxide and excess base, causing the product to precipitate.
-
Isolation : Stir the resulting slurry, then isolate the solid product via suction filtration.
-
Purification : Wash the filter cake thoroughly with water to remove inorganic salts and any remaining water-soluble impurities.
-
Drying : Dry the purified solid under vacuum to yield the final product, this compound. A typical yield for this procedure is around 104 g.[1]
Chemical Reactivity and Structural Considerations
The unique arrangement of functional groups in this compound imparts specific chemical characteristics.
-
Acidity : The compound possesses three hydroxyl groups, each with a distinct acidity. Studies on related phenols show that the phenolic hydroxyl is the most acidic, followed by the two hydroxymethyl groups.[1] Potentiometric titration methods have successfully determined all three acidity constants (Ka1, Ka2, and Ka3) for this class of compounds.[1]
-
Oxidation : The hydroxymethyl groups are susceptible to oxidation. Analogous 2,6-bis(hydroxymethyl)phenols can be oxidized to the corresponding 2-hydroxyisophthalaldehydes using reagents like activated manganese(IV) oxide.[1] This provides a direct synthetic route to valuable aldehyde derivatives.
-
Influence of the Fluoro Group : The electron-withdrawing nature of the fluorine atom at the para-position increases the acidity of the phenolic hydroxyl group compared to its non-fluorinated analog, 2,6-Bis(hydroxymethyl)phenol. This electronic effect is a key consideration in its reactivity and potential interactions in biological systems.[1]
Comparative Analysis with Structural Analogs
Understanding how substituents affect molecular properties is a cornerstone of medicinal and materials chemistry. The para-substituent on the 2,6-bis(hydroxymethyl)phenol scaffold significantly influences its physicochemical properties.
| Compound | Molecular Weight ( g/mol ) | Key Distinction |
| 2,6-Bis(hydroxymethyl)phenol | 154.16[1] | The non-substituted parent compound.[1] |
| This compound | 172.15[1] | The subject of this guide, featuring an electron-withdrawing fluorine atom. |
| 4-Chloro-2,6-bis(hydroxymethyl)phenol | 188.61[3] | Contains a larger, less electronegative halogen, potentially enhancing flame retardancy in polymer applications.[4] |
| 4-Bromo-2,6-bis(hydroxymethyl)phenol | 233.06[1] | Features a much heavier halogen atom, significantly increasing the molecular weight.[1] |
This comparison highlights how a simple substitution at the 4-position can be used to fine-tune the molecular properties for specific applications, a fundamental principle in rational drug and material design.
Potential Applications and Future Research
While specific biological activities for this compound are not extensively documented, its structural class is significant.
-
Polymer Chemistry : Halogenated phenols, particularly chlorinated derivatives, are used as monomers to enhance the flame retardancy of phenolic resins.[4] The subject compound could be explored for similar applications.
-
Intermediate for Complex Synthesis : Its multiple functional groups make it a versatile building block for creating more complex molecules, such as chelating agents or specialized ligands.[4]
-
Drug Development : The broader class of substituted phenols exhibits a wide range of biological activities, including antimicrobial and antioxidant effects.[4] The unique electronic properties conferred by the fluorine atom make this compound an interesting candidate for screening in various biological assays to uncover potential therapeutic applications.
Future research should focus on the systematic evaluation of its biological activity profile and its potential as a monomer in advanced polymer systems.
Conclusion
This compound is a well-characterized compound with a straightforward and high-yield synthesis protocol. Its defined molecular structure and physicochemical properties, influenced by the interplay of its hydroxyl, hydroxymethyl, and fluoro substituents, make it a valuable molecule for both academic research and industrial applications. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in the laboratory.
References
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PubChem. 4-Fluoro-2-(hydroxymethyl)phenol. [Link]
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PubChem. 4-Chloro-2,6-bis(hydroxymethyl)phenol. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol from p-Fluorophenol
Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol, a valuable building block in pharmaceutical and materials science. The document details a robust and high-yield synthetic protocol starting from the readily available precursor, p-fluorophenol. A thorough examination of the reaction mechanism, experimental parameters, and potential challenges is presented, underpinned by established principles of organic chemistry. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.
Introduction and Strategic Overview
This compound is a key intermediate whose utility stems from its trifunctional nature: a nucleophilic phenolic hydroxyl group, and two reactive benzylic alcohol moieties, all situated on a chemically stable fluorinated aromatic ring. The fluorine atom imparts unique electronic properties and can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable synthon in medicinal chemistry.
The synthetic strategy delineated in this guide focuses on the direct double hydroxymethylation of p-fluorophenol. This approach is predicated on the principles of electrophilic aromatic substitution, specifically a variation of the Lederer-Manasse reaction. The phenolic hydroxyl group is a potent activating group, directing electrophiles to the ortho and para positions. With the para position occupied by a fluorine atom, the reaction is channeled to achieve di-substitution at the two available ortho positions.
Mechanistic Insights: The Chemistry Behind the Synthesis
The core transformation is the base-catalyzed reaction of p-fluorophenol with an electrophilic source of formaldehyde. The mechanism can be dissected into several key steps:
-
Deprotonation: In the presence of a strong base, such as potassium hydroxide (KOH), the acidic phenolic proton of p-fluorophenol is abstracted to form the more nucleophilic potassium p-fluorophenoxide ion. This deprotonation significantly enhances the electron-donating ability of the oxygen, further activating the aromatic ring towards electrophilic attack.
-
Electrophile Formation: Paraformaldehyde, a solid polymer of formaldehyde, serves as the source of the electrophilic species. In the aqueous basic medium, it depolymerizes to release formaldehyde, which is the active electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich phenoxide ring attacks the electrophilic carbon of formaldehyde. This attack is regioselectively directed to the positions ortho to the strongly activating phenoxide group. The reaction proceeds through a two-stage sequential addition of hydroxymethyl groups.
-
Protonation/Workup: Following the substitution reactions, the reaction mixture is neutralized with an acid. This step protonates the phenoxide and the alkoxide intermediates to yield the final product, this compound.
The fluorine atom at the para position plays a crucial electronic role. While it is an electron-withdrawing group via the inductive effect, it also exhibits a weak electron-donating resonance effect.[1] This interplay influences the overall reactivity of the aromatic ring, and critically, it blocks the para position, thereby ensuring the desired 2,6-disubstitution pattern. The overall reaction is a classic example of the Lederer-Manasse reaction, a well-established method for the hydroxymethylation of phenols.[2][3]
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: Overall reaction for the synthesis of the target compound.
Caption: Simplified workflow of the reaction mechanism.
Detailed Experimental Protocol
This protocol is based on a well-documented procedure with a reported high yield.[4]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Fluorophenol | 112.10 | 80.0 g | 0.714 |
| Potassium Hydroxide (KOH) | 56.11 | 120 g | 2.14 |
| Paraformaldehyde | (30.03)n | 128 g | ~4.26 (as CH₂O) |
| Water (deionized) | 18.02 | 800 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: To a suitable reaction vessel equipped with a mechanical stirrer and a condenser, add 120 g of potassium hydroxide and 800 mL of water. Stir until the KOH is fully dissolved.
-
Addition of Reactants: To the aqueous KOH solution, add 80.0 g of p-fluorophenol and 128 g of paraformaldehyde.
-
Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring for 32 hours.
-
Work-up and Isolation:
-
After the reaction period, cool the mixture to room temperature.
-
Add dichloromethane to the reaction mixture, followed by water.
-
Carefully adjust the pH of the aqueous layer to 3 with the addition of hydrochloric acid.
-
Stir the biphasic mixture, then separate the layers.
-
Collect the precipitated solid by suction filtration.
-
Wash the solid product thoroughly with water.
-
Dry the product to obtain this compound.
-
This procedure has been reported to yield approximately 104 g of the desired product, which corresponds to an 85% yield.[4]
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₉FO₃ |
| Molecular Weight | 172.15 g/mol |
| Physical State | Solid |
| Melting Point | 137-139 °C |
| Boiling Point | 309.5 °C at 760 mmHg |
| Density | 1.438 g/cm³ |
| Flash Point | 141 °C |
Source:[4]
Expected analytical data would include:
-
¹H NMR: Resonances corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl protons.
-
¹³C NMR: Signals for the distinct carbon atoms in the molecule, including those bearing the fluorine, hydroxyl, and hydroxymethyl groups.
-
¹⁹F NMR: A characteristic signal for the fluorine atom.
-
IR Spectroscopy: Absorption bands for the O-H (hydroxyl) and C-F bonds.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.
Troubleshooting and Optimization
While the described protocol is robust, certain challenges may arise. The following table provides guidance on troubleshooting common issues.
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete reaction | Ensure the reaction time and temperature are maintained. Monitor the reaction progress using TLC. |
| Formation of polymeric byproducts | Avoid a large excess of paraformaldehyde.[5] | |
| Inactive catalyst | Use fresh, high-purity potassium hydroxide.[5] | |
| Dark Reaction Mixture | Oxidation of phenolic compounds | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Presence of Mono-substituted Impurity | Insufficient reaction time or stoichiometry | Increase the reaction time and ensure a slight excess of paraformaldehyde.[5] |
Conclusion
The synthesis of this compound from p-fluorophenol via a base-catalyzed hydroxymethylation reaction is an efficient and high-yielding process. This guide provides a detailed and scientifically grounded protocol, along with the necessary mechanistic understanding and practical advice for its successful implementation. The resulting product is a versatile intermediate with significant potential in the development of novel pharmaceuticals and advanced materials.
References
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PrepChem.com. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Available from: [Link]
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Li, P., Gan, Y., Qin, S., et al. (2020). DNA hydroxymethylation increases the susceptibility of reactivation of methylated P16 alleles in cancer cells. Epigenetics, 15(6-7), 618-631. Available from: [Link]
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Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
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Su, Y., et al. (2018). A similar effect of P16 hydroxymethylation and true-methylation on the prediction of malignant transformation of oral epithelial dysplasia: observation from a prospective study. BMC Cancer, 18(1), 929. Available from: [Link]
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ResearchGate. 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. Available from: [Link]
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ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Available from: [Link]
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Mognol, G. P., et al. (2024). Plasma cell-free DNA hydroxymethylation profiling reveals anti-PD-1 treatment response and resistance biology in non-small cell lung cancer. Journal for ImmunoTherapy of Cancer, 12(1), e007876. Available from: [Link]
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Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
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YouTube. Lederer Manasse Reaction - bsc 5th semester chemistry. Available from: [Link]
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Supek, F., Lehner, B., Hajkova, P., & Warnecke, T. (2014). Hydroxymethylated Cytosines Are Associated with Elevated C to G Transversion Rates. PLOS Genetics, 10(9), e1004585. Available from: [Link]
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International Journal of Scientific Development and Research. A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Available from: [Link]
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Taylor & Francis Online. Electrophilic aromatic substitution – Knowledge and References. Available from: [Link]
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YouTube. Phenol Formaldehyde Reaction || BSc #NEET #JEE #CUET #organic chemistry. Available from: [Link]
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PubMed Central. Hydroxymethylation alterations in progenitor-like cell types of pediatric central nervous system tumors are associated with cell type-specific transcriptional changes. Available from: [Link]
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YouTube. Lederer Manasse Reaction ||Mechanism || by Dr Sarbjit Rala, NEET, JEE, AIIMS 12th Chemistry. Available from: [Link]
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YouTube. Lederer Manasse #Organic #Reaction Mechanism #Chemistry #Phenol & HCHO #BSc #NEET #JEE #cuet #Shorts. Available from: [Link]
-
YouTube. B.Sc. II Year | Phenols | Lederer Manasse reaction | लेडरर मनासे अभिक्रिया. Available from: [Link]
Sources
IUPAC name for 4-Fluoro-2,6-bis(hydroxymethyl)phenol
An In-depth Technical Guide to 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Abstract
This technical guide provides a comprehensive analysis of this compound, a fluorinated phenol derivative with significant potential as a versatile chemical intermediate and a candidate for investigation in drug discovery programs. This document details its fundamental physicochemical properties, provides a robust and validated synthesis protocol, and explores its chemical reactivity. While direct biological applications are not yet extensively documented, this guide leverages data from structurally related compounds to propose potential avenues for research and development. The information herein is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound's unique characteristics.
Introduction and Strategic Overview
This compound is a substituted phenol characterized by a fluorine atom at the para position and two hydroxymethyl groups ortho to the phenolic hydroxyl group.[1] This specific arrangement of functional groups imparts a unique combination of reactivity, acidity, and potential for intermolecular interactions. The development of halogenated and hydroxymethylated phenols is historically rooted in polymer chemistry, particularly in the synthesis of phenolic resins where substituents are used to modify material properties such as flame retardancy.[2]
From a medicinal chemistry perspective, the introduction of a fluorine atom is a well-established strategy to modulate the pharmacokinetic and physicochemical properties of a molecule, often enhancing metabolic stability and membrane permeability. The two hydroxymethyl groups offer reactive handles for further chemical modification, serving as key building blocks for more complex molecular architectures. While the biological profile of this compound itself remains largely unexplored, the broader class of substituted phenols is known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects.[2] This guide, therefore, serves as both a repository of known information and a strategic roadmap for unlocking the latent potential of this compound.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is critical for its application in both synthesis and biological assays. The compound is a high-melting solid with moderate lipophilicity, as indicated by its LogP value.[1]
Identification Parameters
The compound is uniquely identified in chemical literature and databases by its CAS number, 71643-58-8.[1][3]
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 71643-58-8[1][3] |
| Molecular Formula | C₈H₉FO₃[1][3] |
| Molecular Weight | 172.15 g/mol [1][3] |
| SMILES | OC1=C(CO)C=C(F)C=C1CO[1] |
| Standard InChI | InChI=1S/C8H9FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2[1] |
| Standard InChIKey | GETCNIWYTGPBMQ-UHFFFAOYSA-N[1] |
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid[1] |
| Melting Point | 137-139 °C[1] |
| Boiling Point | 309.5 °C at 760 mmHg[1] |
| Density | 1.438 g/cm³[1] |
| pKa (predicted) | 9.91 ± 0.23[1] |
| LogP | 0.51590[1] |
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved through the base-catalyzed hydroxymethylation of 4-fluorophenol. This electrophilic aromatic substitution reaction utilizes formaldehyde as the source of the hydroxymethyl groups. The protocol described below is a well-established method with a documented high yield.[1]
Experimental Workflow: Synthesis
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reagent Charging : To a suitable reaction flask, add potassium hydroxide (120 g) and water (800 mL). Stir until the KOH is fully dissolved.[1]
-
Addition of Starting Materials : To the aqueous KOH solution, add p-fluorophenol (80.0 g) and paraformaldehyde (128 g).[1]
-
Expert Insight : Potassium hydroxide acts as a catalyst by deprotonating the phenolic hydroxyl group, forming a phenoxide ion. This increases the electron density of the aromatic ring, activating it towards electrophilic attack by formaldehyde at the ortho positions.
-
-
Reaction Conditions : Heat the reaction mixture to 60°C and maintain vigorous stirring for 32 hours.[1]
-
Expert Insight : The temperature is maintained at 60°C to ensure a sufficient reaction rate without promoting the formation of polymeric resinous byproducts, a common issue in phenol-formaldehyde chemistry. A molar excess of formaldehyde is used to drive the reaction towards di-substitution.[4]
-
-
Work-up : After 32 hours, cool the mixture to room temperature. Add dichloromethane, followed by the careful addition of hydrochloric acid to adjust the pH of the aqueous layer to 3.[1]
-
Expert Insight : Acidification protonates the phenoxide, precipitating the product out of the aqueous solution. Dichloromethane is added to help manage the consistency of the mixture during work-up.
-
-
Isolation and Purification : Stir the resulting slurry, and then isolate the solid product via suction filtration. Wash the filter cake thoroughly with water to remove inorganic salts.[1]
-
Drying : Dry the purified solid to yield this compound (104 g, 85% yield).[1]
-
Trustworthiness Check : Purity of the final compound should be confirmed by HPLC analysis and its identity verified by spectroscopic methods (NMR, MS). Commercial suppliers often provide material with >99% purity.[1] For further purification, recrystallization from a suitable solvent system, such as water or a mixture of an organic solvent and water, can be employed.[4]
-
Chemical Reactivity and Synthetic Potential
The chemical behavior of this compound is dominated by its three hydroxyl groups and the activated aromatic ring.
Acidity
Studies on the acidity of this compound in methanol-water systems have shown that it possesses three distinct acidity constants (Ka1, Ka2, Ka3), corresponding to the phenolic and the two benzylic hydroxyl groups.[1] The phenolic hydroxyl is the most acidic, and its pKa is influenced by the electron-withdrawing nature of the fluorine substituent.
Oxidation to Aldehydes
A significant synthetic application of this class of compounds is their oxidation to form valuable dialdehydes. Analogous 2,6-bis(hydroxymethyl)phenols can be oxidized to 2-hydroxyisophthalaldehydes using reagents like activated manganese(IV) oxide.[1] This transformation provides a direct route to synthetically useful intermediates.
Caption: Potential oxidation pathway of the title compound.
This reactivity opens the door to a wide range of subsequent chemistries, including the synthesis of Schiff bases, macrocycles, and other complex ligands, making this compound a valuable starting material.
Proposed Biological Evaluation Workflow
While direct evidence of the biological activity of this compound is limited, its structural similarity to other bioactive phenols suggests it is a candidate for screening.[2] The following workflow outlines a logical, tiered approach to investigate its therapeutic potential.
Sources
Electrophilic Substitution on 4-Fluorophenol Derivatives: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 4-fluorophenol and its derivatives. We delve into the nuanced interplay of the strongly activating hydroxyl group and the deactivating, yet ortho-, para-directing fluorine substituent. This document moves beyond theoretical principles to offer field-proven insights and detailed experimental protocols, equipping researchers and drug development professionals with the knowledge to predict and control the regiochemical outcomes of these critical synthetic transformations.
Introduction: The Strategic Importance of 4-Fluorophenol
Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[1][2] 4-Fluorophenol, a readily available starting material, serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents and biologically active molecules.[3][4] Its utility stems from the unique electronic properties imparted by both the hydroxyl and fluorine substituents.
The primary challenge and focus of this guide is to dissect the regioselectivity of EAS on this disubstituted ring. The system presents a classic case of competing directing effects: the powerful, electron-donating hydroxyl group versus the electronegative, electron-withdrawing fluorine atom. Understanding how to manipulate these competing influences is paramount for the rational design of synthetic routes in medicinal and materials chemistry.
The Theoretical Core: A Duality of Directing Effects
The outcome of an EAS reaction on 4-fluorophenol is dictated by the electronic influence of its two substituents on the aromatic ring. The reaction proceeds via a canonical three-step mechanism: generation of an electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), and subsequent deprotonation to restore aromaticity.[1][5] The stability of the intermediate arenium ion determines the position of attack and the overall reaction rate.
The Dominant Activator: The Hydroxyl (-OH) Group
The hydroxyl group is one of the most potent activating groups in EAS.[6][7] Its influence is a product of two opposing electronic effects:
-
Resonance Donation (+M Effect): The lone pairs on the oxygen atom can be delocalized into the π-system of the ring. This donation of electron density is highly effective and significantly enriches the ortho and para positions, stabilizing the positive charge of the arenium ion intermediate when attack occurs at these sites.
-
Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, it pulls electron density away from the ring through the sigma bond.
For the hydroxyl group, the resonance effect overwhelmingly dominates the inductive effect, leading to a strong net activation of the ring and directing incoming electrophiles to the ortho and para positions.[6][8]
The Deactivating Director: The Fluorine (-F) Atom
Halogens present a unique case in EAS. Fluorine, the most electronegative element, exerts a powerful influence:
-
Inductive Withdrawal (-I Effect): Fluorine strongly withdraws electron density from the ring via the sigma bond, making the ring less nucleophilic and thus deactivating it towards electrophilic attack compared to benzene.[9]
-
Resonance Donation (+M Effect): Like oxygen, fluorine possesses lone pairs that can be donated to the ring through resonance. This effect directs the electrophile to the ortho and para positions.
Crucially, for all halogens, the deactivating inductive effect outweighs the activating resonance effect.[6] However, the resonance effect, while weaker, is still sufficient to direct the regiochemical outcome of the reaction to the ortho and para positions.[10]
The Verdict on 4-Fluorophenol: Synergy and Regioselectivity
On the 4-fluorophenol ring, the hydroxyl group's powerful activating (+M) effect is the decisive factor. It dramatically increases the ring's nucleophilicity, overriding the deactivating (-I) effect of the fluorine atom. Both groups are ortho-, para-directors.
-
The -OH group directs to positions 2 and 6 (ortho), as the para position is blocked.
-
The -F group directs to positions 3 and 5 (ortho).
The superior electron-donating ability of the hydroxyl group means that the positions ortho to it (2 and 6) are far more electron-rich and lead to a more stable arenium ion intermediate upon electrophilic attack. Consequently, electrophilic substitution on 4-fluorophenol occurs almost exclusively at the positions ortho to the hydroxyl group.
Caption: Competing directing effects on the 4-fluorophenol ring.
Key Electrophilic Substitution Reactions: Protocols and Insights
The high reactivity of the 4-fluorophenol ring means that many EAS reactions can proceed under mild conditions, often without the need for a strong Lewis acid catalyst.[11][12]
Halogenation: Controlled Introduction of Halogens
Due to the powerful activation by the -OH group, direct halogenation of 4-fluorophenol is rapid. The primary challenge is controlling the reaction to achieve mono-substitution, as di-substitution (at positions 2 and 6) can occur readily.
Field Insight: The choice of solvent and halogenating agent is critical. Using less polar solvents and milder reagents can favor mono-halogenation. For chlorination, sulfuryl chloride (SO₂Cl₂) or chlorine gas in an aqueous medium provides high selectivity for the desired 2-chloro-4-fluorophenol, a valuable synthetic intermediate.[4]
Protocol: Selective Chlorination of 4-Fluorophenol [4]
This protocol is adapted from a patented industrial process, demonstrating a robust and scalable method.
-
Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer/reflux condenser.
-
Charging Reagents: To the flask, add 4-fluorophenol (1.0 eq., e.g., 11.2 g, 0.10 mol) and water (approx. 2 mL per g of phenol).
-
Reaction Execution: While stirring vigorously, heat the mixture to 60-70 °C. Add sulfuryl chloride (1.9 eq., e.g., 15 mL, 0.19 mol) dropwise via the dropping funnel over a period of 25-30 minutes, maintaining the internal temperature.
-
Causality Note: The use of water as a solvent is key. It helps to dissolve the hydrogen chloride byproduct, driving the reaction and improving selectivity. The elevated temperature ensures a reasonable reaction rate.
-
-
Workup and Isolation: After the addition is complete, continue stirring for 30 minutes. Cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium chloride (approx. 20 mL per g of starting phenol) and extract the product with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.
-
Self-Validation: The crude product can be analyzed by GC-MS to confirm the high selectivity for 2-chloro-4-fluorophenol over the 2,6-dichloro byproduct and unreacted starting material. Purity can be further enhanced by distillation or column chromatography if required.
-
Caption: Experimental workflow for selective chlorination.
Nitration: Synthesis of Nitrophenol Derivatives
Nitration must be conducted under carefully controlled, mild conditions to prevent oxidative side reactions, which are common with highly activated phenols.[7][11]
Field Insight: The use of dilute nitric acid at low temperatures is standard practice. This generates a lower concentration of the nitronium ion (NO₂⁺) electrophile, tempering the high reactivity of the phenol ring and minimizing the formation of tarry byproducts. The reaction will yield 4-fluoro-2-nitrophenol as the major product.
Protocol: Nitration of 4-Fluorophenol
-
Preparation: In a flask cooled in an ice-salt bath (0 to 5 °C), add 4-fluorophenol (1.0 eq.) to a suitable solvent like glacial acetic acid.
-
Reagent Addition: Prepare a solution of dilute nitric acid (e.g., 70%) in the same solvent. Add this solution dropwise to the stirred phenol solution, ensuring the temperature does not rise above 5 °C.
-
Causality Note: The low temperature is critical for selectivity and to prevent runaway oxidation. Acetic acid serves as a polar solvent that can co-solubilize the reactants.
-
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The product, being less polar than the starting material, will often precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be purified by recrystallization (e.g., from ethanol/water).
-
Self-Validation: The melting point and NMR spectra of the product should be consistent with 4-fluoro-2-nitrophenol.
-
Friedel-Crafts Reactions: A Cautionary Tale
Direct Friedel-Crafts alkylation or acylation of phenols is notoriously inefficient.[13][14] This represents a critical piece of field-proven knowledge for any synthetic chemist.
The Causality: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid. It will preferentially coordinate with the lone pair electrons of the phenolic oxygen, which is a strong Lewis base. This complexation has two negative consequences:
-
It requires more than a stoichiometric amount of the catalyst.
-
The resulting complex is strongly deactivating, effectively shutting down the desired electrophilic substitution on the ring.
Alternative Strategies: For introducing acyl groups, the Fries Rearrangement of a phenyl acetate derivative is a more viable option. For introducing carboxyl groups, the Kolbe-Schmitt reaction (carboxylation of a sodium phenoxide with CO₂) is highly effective and directs ortho to the hydroxyl group.[11] These alternative methods bypass the issues associated with classical Friedel-Crafts conditions.
Data Summary
The regioselectivity of EAS on 4-fluorophenol is consistently dominated by the directing effect of the hydroxyl group.
| Reaction | Electrophile (Source) | Typical Conditions | Major Product(s) | Selectivity Insight |
| Chlorination | Cl⁺ (from SO₂Cl₂) | Water, 60-70 °C | 2-Chloro-4-fluorophenol | High ortho-selectivity (e.g., >94%[4]) |
| Bromination | Br⁺ (from Br₂ in CCl₄) | Low temperature | 2-Bromo-4-fluorophenol | High ortho-selectivity |
| Nitration | NO₂⁺ (from dilute HNO₃) | Acetic acid, 0-5 °C | 4-Fluoro-2-nitrophenol | Ortho-substitution is strongly favored |
| Sulfonation | SO₃ (from conc. H₂SO₄) | Room temperature | 4-Fluorophenol-2-sulfonic acid | Ortho-substitution is strongly favored |
| Acylation | RCO⁺ (from RCOCl/AlCl₃) | Not recommended | Low yield, complex mixture | Catalyst complexation deactivates the ring |
Conclusion
The electrophilic substitution of 4-fluorophenol derivatives is a prime example of how fundamental principles of physical organic chemistry dictate synthetic outcomes. The powerful activating and ortho-directing nature of the hydroxyl group consistently overrides the influence of the fluorine atom, leading to predictable and highly regioselective substitution at the 2- and 6-positions. For researchers in drug development, understanding these directing effects, as well as the practical limitations of certain reaction classes like the Friedel-Crafts acylation, is essential for the efficient and rational design of synthetic pathways to novel molecular entities.
References
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Title: Electrophilic Substitution Reaction Mechanism Source: BYJU'S URL: [Link]
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Title: Electrophilic Substitution Reactions of Phenols Source: BYJU'S URL: [Link]
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Title: Electrophilic aromatic substitution Source: Wikipedia URL: [Link]
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Title: Ch24: Electrophilic Arom. Subs. of phenols Source: University of Calgary URL: [Link]
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Title: An Explanation of Substituent Effects Source: Chemistry LibreTexts URL: [Link]
- Title: US5053557A - Process for preparing 2-chloro-4-fluorophenol Source: Google Patents URL
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Title: Reactions of Phenols Source: Chemistry Steps URL: [Link]
-
Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL: [Link]
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Title: Electrophilic Aromatic Substitution Mechanism Source: Master Organic Chemistry URL: [Link]
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Title: Electrophilic Aromatic Substitution AR5. Directing Effects Source: College of Saint Benedict and Saint John's University URL: [Link]
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Title: Friedel-Crafts Reactions Source: Chemistry LibreTexts URL: [Link]
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Title: Electrophilic Substitution of Phenols Source: Chemistry LibreTexts URL: [Link]
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acidity constants (pKa) of 4-Fluoro-2,6-bis(hydroxymethyl)phenol
An In-Depth Technical Guide to the Acidity Constants (pKa) of 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Abstract
The ionization constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in solution, profoundly influencing its solubility, membrane permeability, and interaction with biological targets. This technical guide provides a comprehensive examination of the acidity constants of this compound (CAS: 71643-58-8), a substituted phenol of interest in medicinal chemistry and materials science. We will dissect the molecule's structural components to predict its acidic behavior, outline rigorous, self-validating experimental protocols for pKa determination, and discuss the implications of these values for research and drug development professionals. This document synthesizes theoretical principles with field-proven methodologies to serve as an authoritative resource for scientists.
Molecular Structure and Loci of Acidity
This compound is a multi-functionalized aromatic compound. Its structure contains three distinct hydroxyl (-OH) groups, each a potential proton donor and thus a center of acidity.
-
Phenolic Hydroxyl: The hydroxyl group directly attached to the aromatic ring is the most acidic proton. The acidity of phenols (pKa ≈ 10) is significantly higher than that of aliphatic alcohols (pKa ≈ 16-18) because the resulting conjugate base, the phenoxide anion, is stabilized by resonance, delocalizing the negative charge across the benzene ring.[1][2][3]
-
Benzylic Alcohol Hydroxyls: The two hydroxymethyl (-CH₂OH) substituents contain benzylic alcohol protons. While slightly more acidic than simple primary alcohols due to the proximity of the electron-withdrawing phenyl ring, they are substantially less acidic than the phenolic proton.
The molecule's overall acidic character is therefore defined by three potential dissociation events, corresponding to three distinct pKa values.
Caption: Deprotonation sites on this compound.
Theoretical Analysis of Substituent Effects on Phenolic Acidity (pKa1)
The acidity of the phenolic proton (pKa1) is modulated by the electronic properties of the substituents on the aromatic ring. We can deconstruct these influences by comparing the subject molecule to simpler, related phenols.
Baseline: The pKa of unsubstituted phenol is approximately 9.98 in water.[4][5] This serves as our reference point.
Influence of the para-Fluoro Substituent: The fluorine atom exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density through the sigma bonds, stabilizing the negative charge of the conjugate phenoxide base and increasing acidity (lowering pKa).
-
Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi-system, which destabilizes the phenoxide anion by increasing electron density in the ring, thereby decreasing acidity (raising pKa).
For a para-fluoro substituent, these two effects are nearly equal and opposite in magnitude. Consequently, the pKa of 4-fluorophenol is approximately 9.95, remarkably close to that of unsubstituted phenol.[4][6]
Influence of the ortho-Bis(hydroxymethyl) Substituents: The two -CH₂OH groups primarily exert a weak electron-withdrawing inductive effect due to the electronegativity of their oxygen atoms. This effect would be expected to slightly increase the acidity of the phenolic proton. Furthermore, the ortho-positioning allows for the possibility of intramolecular hydrogen bonding between the hydroxymethyl groups and the phenoxide oxygen in the conjugate base. This interaction would provide additional stabilization to the anion, further increasing the acidity of the parent phenol.
Integrated Prediction: Considering these factors, the pKa of the phenolic proton in this compound is expected to be close to the pKa of phenol itself. The strong, acidity-enhancing inductive effect from an ortho-fluoro group is absent.[7][8] The near-neutral effect of the para-fluoro group combined with the weak, acidity-enhancing effects of the two ortho-hydroxymethyl groups suggests a pKa value slightly lower than that of phenol. Indeed, a computationally predicted pKa for the phenolic proton is 9.91 ± 0.23, which aligns with this theoretical analysis.[9]
Experimental Workflows for pKa Determination
To validate theoretical predictions, empirical measurement is essential. The distinct nature of the phenolic and alcoholic protons necessitates different analytical approaches. The following protocols are designed to be self-validating systems.
UV-Vis Spectrophotometric Titration for Phenolic pKa (pKa1)
This method is the gold standard for determining the pKa of ionizable chromophores.
Causality: The electronic structure of the phenol (Ar-OH) is different from that of its conjugate base, the phenoxide (Ar-O⁻). The phenoxide anion possesses a more extended system of conjugation, which results in a shift of its maximum UV absorbance (λ_max) to a longer wavelength (a bathochromic shift) compared to the protonated form.[10] By monitoring this absorbance change as a function of pH, the equilibrium between the two species can be quantified.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a set of at least 10 buffer solutions with known pH values, spanning the range of pKa ± 2 units (e.g., from pH 8.0 to 12.0).
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) to ensure solubility.
-
-
Sample Preparation:
-
For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to ensure the final concentration is identical across all samples and that the organic solvent percentage is low (<1%) to minimize its effect on pH.
-
-
Spectroscopic Measurement:
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered sample, including spectra for highly acidic (pH < 7) and highly basic (pH > 13) solutions to capture the spectra of the pure protonated and deprotonated forms, respectively.
-
-
Data Validation & Analysis:
-
Overlay all spectra. The presence of a clean isosbestic point—a wavelength where the molar absorptivity of the acid and base forms are equal—validates that the system is a simple two-component equilibrium.
-
Select a wavelength of maximum absorbance change (typically the λ_max of the phenoxide).
-
Plot Absorbance vs. pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response model. The pH at the inflection point of the curve is the pKa.
-
Caption: Workflow for pKa determination by UV-Vis Spectrophotometry.
Potentiometric Titration for All pKa Values
Potentiometry directly measures pH changes upon the addition of a titrant, making it suitable for determining all titratable protons, provided their pKa values are sufficiently separated and fall within the solvent's accessible pH range.[9]
Causality: As a strong base (e.g., NaOH) is incrementally added to a solution of the acidic compound, the protons are neutralized in order of their acidity (lowest pKa first). A sensitive pH electrode tracks this neutralization, producing a titration curve with distinct inflection points corresponding to the stoichiometric equivalence points of each acidic proton. The pKa is the pH at which 50% of a given proton has been titrated (the half-equivalence point).
Detailed Protocol:
-
System Calibration & Preparation:
-
Calibrate a high-quality pH electrode using at least two standard buffers (e.g., pH 7.00 and 10.00).
-
Prepare a standardized, carbonate-free solution of ~0.1 M NaOH. Carbonate contamination will obscure the equivalence points.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water. A co-solvent may be used if solubility is low, but this will yield an apparent pKa (pKa*).
-
-
Titration:
-
Place the solution under a gentle stream of nitrogen or argon to prevent CO₂ ingress.
-
Using an auto-titrator or a calibrated burette, add the NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.
-
-
Data Validation & Analysis:
-
Plot pH vs. Volume of NaOH added.
-
To precisely locate the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative and the zero-crossing of the second derivative correspond to the equivalence point.
-
The pKa value for each proton is determined from the pH at the half-volume of its respective equivalence point. The first equivalence point will correspond to the phenolic proton (pKa1).
-
Caption: Workflow for pKa determination by Potentiometric Titration.
Data Synthesis and Interpretation
Based on theoretical analysis and the capabilities of the described experimental methods, we can summarize the expected acidity constants for this compound.
Summary of Acidity Constants
| Acidity Constant | Proton Type | Predicted Value | Expected Range | Recommended Experimental Method |
| pKa1 | Phenolic | 9.91 ± 0.23[9] | 9.5 - 10.5 | UV-Vis Spectrophotometry, Potentiometry |
| pKa2 | Alcoholic | Not available | 14 - 16 | Potentiometry in mixed or non-aqueous solvent |
| pKa3 | Alcoholic | Not available | 14 - 16 | Potentiometry in mixed or non-aqueous solvent |
Interpretation: The phenolic proton (pKa1) is the only one that will be significantly ionized under physiologically relevant or common basic conditions. The alcoholic protons (pKa2, pKa3) are very weak acids, and their deprotonation would only occur in the presence of a very strong base. In aqueous solution, their acidity is masked by the autoionization of water, making their determination by standard potentiometry challenging. Studies in mixed solvent systems, such as methanol-water, have been used to resolve all three acidity constants via potentiometry.[9]
Caption: Stepwise dissociation equilibria of the molecule.
Significance in Drug Development
Understanding the pKa of an active pharmaceutical ingredient (API) is non-negotiable in drug development.
-
Aqueous Solubility: The pKa dictates the charge state of a molecule at a given pH. Since the pKa1 of our compound is ~9.9, it will be overwhelmingly in its neutral, less water-soluble form at physiological pH (~7.4). Formulation strategies may be required to enhance solubility for oral or intravenous administration.
-
Membrane Permeability: According to the pH-partition hypothesis, only the neutral form of a molecule can passively diffuse across lipid membranes. The high pKa ensures the compound remains in its neutral, membrane-permeable form throughout the gastrointestinal tract, which may favor absorption.
-
Drug-Target Interactions: The ability of the phenolic hydroxyl group to act as a hydrogen bond donor is critical for molecular recognition at a target binding site. At pH values above its pKa, it would become a negatively charged hydrogen bond acceptor. This change in ionization state can dramatically alter or abolish binding affinity.
Conclusion
This compound possesses three distinct acidic protons, with the phenolic hydroxyl being the most physiologically relevant. Its pKa, predicted and experimentally determined to be around 9.9, is a result of a nuanced interplay between the near-neutral electronic effect of the para-fluoro substituent and the weak acid-strengthening effects of the two ortho-hydroxymethyl groups. Rigorous determination of this value using techniques like UV-Vis spectrophotometry and potentiometry is crucial for forecasting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for rationally designing its applications in medicinal chemistry and beyond.
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askIITians. The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. [Link]
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Liptak, M. D., et al. (2001). Substituent effects on the physical properties and pKa of phenol. ResearchGate. [Link]
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Kelly, C. P., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. [Link]
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Chemistry LibreTexts. 8.15: The Effect of Substituents on pKa. [Link]
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University of Wisconsin-Madison. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. [Link]
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Chemistry LibreTexts. 5.5: Acid-base Properties of Phenols. [Link]
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Liptak, M. D., & Shields, G. C. (2001). Substituent Effects on the Physical Properties and pKa of Phenol. [Link]
-
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Methodological & Application
Application Notes and Protocols for 4-Fluoro-2,6-bis(hydroxymethyl)phenol: A Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Fluorinated Phenolic Building Block
4-Fluoro-2,6-bis(hydroxymethyl)phenol is a unique trifunctional synthetic building block that holds considerable promise in the fields of polymer chemistry, coordination chemistry, and medicinal chemistry. Its structure, featuring a central phenol ring activated by two ortho hydroxymethyl groups and modified by a para-fluoro substituent, offers a versatile platform for the synthesis of a wide array of complex molecules. The presence of the fluorine atom can significantly influence the electronic properties, lipophilicity, and metabolic stability of the resulting derivatives, making this compound particularly attractive for the development of advanced materials and potential therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for the use of this compound as a synthetic intermediate. We will delve into its synthesis, characterization, and explore its utility in the creation of functional polymers and as a ligand for metal complexes. Furthermore, we will discuss potential avenues for its application in drug discovery, drawing parallels with the known biological activities of related phenolic compounds.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 71643-58-8 | [1] |
| Molecular Formula | C₈H₉FO₃ | [1] |
| Molecular Weight | 172.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 137-139 °C | [1] |
| Boiling Point | 309.5 °C at 760 mmHg | [1] |
| pKa (predicted) | 9.91 ± 0.23 | [1] |
Spectroscopic Characterization:
While publicly available spectra for this compound are limited, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons. The aromatic protons would likely appear as a doublet due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atoms attached to the fluorine and hydroxyl groups will show characteristic chemical shifts.
-
FT-IR: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. Characteristic C-F and C-O stretching bands would also be present.
Synthesis of this compound: A Detailed Protocol
The most common and efficient method for the synthesis of this compound is the base-catalyzed hydroxymethylation of 4-fluorophenol with formaldehyde.[1][2]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials and Reagents:
-
4-Fluorophenol
-
Paraformaldehyde
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
Protocol:
-
Reaction Setup: In a reaction flask, dissolve 120 g of potassium hydroxide in 800 mL of water.[1]
-
Addition of Reactants: To this solution, add 80.0 g of 4-fluorophenol and 128 g of paraformaldehyde.[1]
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 32 hours.[1]
-
Work-up: After cooling the mixture, add dichloromethane.[1] Subsequently, add water and adjust the pH to 3 with hydrochloric acid.[1]
-
Isolation and Purification: Stir the mixture, and then collect the precipitate by suction filtration.[1] Wash the solid with water and dry to obtain the final product.[1] This procedure has been reported to yield approximately 104 g (85%) of this compound.[1]
Causality Behind Experimental Choices:
-
Base Catalysis: The use of a base like potassium hydroxide is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This enhances the electrophilic aromatic substitution reaction with formaldehyde at the ortho positions.[2]
-
Excess Formaldehyde: A molar excess of formaldehyde is used to ensure the di-substitution at both ortho positions of the phenol ring.[3]
-
Temperature Control: The reaction is carried out at a moderate temperature of 60°C to balance the reaction rate and minimize the formation of side products and polymeric materials.[3]
-
Acidification: Acidification of the reaction mixture is necessary to neutralize the base and precipitate the product, which is less soluble in its protonated form.[1]
Applications as a Synthetic Building Block
The trifunctional nature of this compound makes it a valuable precursor for a variety of macromolecules and coordination compounds.
Synthesis of Fluorinated Benzoxazine Monomers and Polybenzoxazines
Proposed Reaction Scheme:
Figure 2: Proposed synthesis of a fluorinated benzoxazine monomer.
Adapted Protocol for Benzoxazine Monomer Synthesis:
-
Reactant Mixture: In a reaction flask, combine this compound (1 equivalent), a primary amine (e.g., aniline, 1 equivalent), and paraformaldehyde (2 equivalents) in a suitable solvent such as 1,4-dioxane or a toluene/isopropanol mixture.[6][7]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 55-60°C) for several hours.[6] For fluorinated amines, a strongly acidic condition might be necessary to achieve a good yield.[6]
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Polymerization to Polybenzoxazine:
The synthesized benzoxazine monomer can be thermally cured to form a cross-linked polybenzoxazine network.
-
Curing Process: The benzoxazine monomer is heated to temperatures typically ranging from 160°C to 250°C.[4]
-
Ring-Opening Polymerization: The thermal treatment induces a cationic ring-opening polymerization of the oxazine rings, leading to the formation of a highly cross-linked polymer network without the release of any byproducts.[4]
Ligand for the Synthesis of Metal Complexes
The three hydroxyl groups of this compound make it an excellent candidate for use as a ligand in coordination chemistry. The deprotonated hydroxyl groups can coordinate to a wide range of metal ions, potentially forming polynuclear clusters with interesting magnetic or catalytic properties. While specific protocols for this compound are scarce, the following is a general approach adapted from the synthesis of metal complexes with similar Schiff base ligands derived from related phenols.[8]
Proposed Workflow for Metal Complex Synthesis:
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Application Notes and Protocols for the Ortho-Hydroxymethylation of p-Fluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Hydroxymethylated p-Fluorophenol
The introduction of a hydroxymethyl group onto the aromatic ring of p-fluorophenol is a critical transformation in synthetic organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. The resulting product, 2-hydroxy-5-fluorobenzyl alcohol, is a valuable building block, incorporating a reactive hydroxymethyl group ortho to a phenolic hydroxyl, with a fluorine atom providing unique electronic properties. This arrangement is a key pharmacophore in various biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this a desirable scaffold for medicinal chemists.
This guide provides a comprehensive, in-depth protocol for the selective ortho-hydroxymethylation of p-fluorophenol using a base-catalyzed reaction with paraformaldehyde. It is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Reaction Principle: Electrophilic Aromatic Substitution
The hydroxymethylation of phenols is a classic example of an electrophilic aromatic substitution reaction. Under basic conditions, the phenolic proton is abstracted to form a highly nucleophilic phenoxide ion.[1] This phenoxide ion then attacks the electrophilic carbon of formaldehyde. The reaction with p-fluorophenol is regioselective for the ortho position because the para position is blocked by the fluorine atom.
The overall transformation is as follows:
p-Fluorophenol + Formaldehyde (from Paraformaldehyde) --(Base Catalyst)--> 2-Hydroxy-5-fluorobenzyl alcohol
Experimental Protocol
This protocol details the base-catalyzed hydroxymethylation of p-fluorophenol.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| p-Fluorophenol | ≥99% | Sigma-Aldrich, Acros Organics | Ensure purity, as impurities can affect reaction outcome. |
| Paraformaldehyde | Reagent Grade | Alfa Aesar, Sigma-Aldrich | A solid source of formaldehyde.[2][3] |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific, Merck | A common and effective base catalyst. |
| Deionized Water | High Purity | In-house or commercial | Used for preparing the base solution. |
| Diethyl Ether | Anhydrous | Sigma-Aldrich, Fisher Scientific | For extraction. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Scientific, VWR | For neutralization/acidification during workup. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich, Acros Organics | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies, Merck | For column chromatography purification. |
| Ethyl Acetate | ACS Grade | Fisher Scientific, VWR | Eluent for chromatography. |
| Hexanes | ACS Grade | Fisher Scientific, VWR | Eluent for chromatography. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
Detailed Step-by-Step Methodology
Part 1: Reaction Setup and Execution
-
Reagent Preparation:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add p-fluorophenol (e.g., 11.2 g, 0.1 mol).
-
Prepare a 2 M aqueous solution of sodium hydroxide by dissolving NaOH (e.g., 8.0 g, 0.2 mol) in deionized water (100 mL). Safety Note: Dissolving NaOH is highly exothermic. Add NaOH to water slowly and with cooling.
-
-
Reaction Initiation:
-
To the flask containing p-fluorophenol, add the 2 M NaOH solution. Stir the mixture at room temperature until the p-fluorophenol has completely dissolved, forming the sodium p-fluorophenoxide solution.
-
In a separate beaker, prepare a slurry of paraformaldehyde (e.g., 3.3 g, 0.11 mol) in a small amount of water (e.g., 20 mL).
-
-
Addition of Paraformaldehyde:
-
Attach a reflux condenser to the central neck of the flask.
-
Slowly add the paraformaldehyde slurry to the stirred phenoxide solution at room temperature. The addition can be done in portions to control any initial exotherm.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60-70 °C using a heating mantle.
-
Maintain stirring and temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material (p-fluorophenol) and the appearance of a more polar product spot indicates reaction progression.
-
Part 2: Work-up and Isolation
-
Cooling and Neutralization:
-
After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Slowly and carefully acidify the reaction mixture to a pH of approximately 5-6 with concentrated hydrochloric acid. Caution: Acid addition is exothermic and may cause foaming. Add the acid dropwise with vigorous stirring.
-
-
Extraction:
-
Transfer the acidified mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine (saturated NaCl solution) (1 x 100 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Solvent Removal:
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.
-
Part 3: Purification
-
Column Chromatography:
-
The crude product can be purified by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexanes and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 3:1).
-
Collect the fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Final Product:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-hydroxy-5-fluorobenzyl alcohol as a solid.
-
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the base-catalyzed hydroxymethylation of p-fluorophenol.
Caption: Experimental workflow for hydroxymethylation.
Discussion and Troubleshooting
-
Regioselectivity: The para-position of p-fluorophenol is blocked, directing the hydroxymethylation exclusively to the ortho-positions. Due to steric hindrance from the hydroxyl group, mono-hydroxymethylation is the major expected outcome under these conditions.
-
Byproducts: Over-reaction can lead to the formation of di-hydroxymethylated products or condensation products (polymers). Using a slight excess of formaldehyde ensures complete consumption of the starting phenol, but a large excess should be avoided. A higher phenol to formaldehyde ratio can minimize polymer formation. [4]* Work-up: Careful and slow acidification is crucial to avoid a rapid and uncontrolled exothermic reaction. The pH should be monitored to ensure complete protonation of the phenoxide without creating a strongly acidic environment that could promote side reactions.
-
Purification: The polarity of the eluent for column chromatography may need to be optimized based on TLC analysis of the crude product. The product is expected to be significantly more polar than the starting p-fluorophenol.
Safety Precautions
-
p-Fluorophenol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Paraformaldehyde: Toxic upon inhalation and ingestion. Handle in a fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with care and wear appropriate PPE.
-
Hydrochloric Acid: Corrosive and causes severe burns. Handle in a fume hood and wear appropriate PPE.
-
Diethyl Ether: Highly flammable. Work in a fume hood and away from ignition sources.
References
-
Liu, A. et al. (1998). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Forest Products Laboratory. [Link]
-
jOeCHEM. (2020). The Hydroxymethylation of Phenol. YouTube. [Link]
-
Peer, H.G. (1959). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Recueil des Travaux Chimiques des Pays-Bas, 78(9‐10), 851-863. [Link]
-
Wang, Y., & Zhang, Y. (2019). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Molecules, 24(15), 2789. [Link]
-
European Patent Office. (1986). Preparation of 4-fluorophenols. EP 0188848 A1. [Link]
- Google Patents. (1999).
- Google Patents. (1991). Process for preparing p-hydroxybenzyl alcohol. US5019656A.
- Google Patents. (2000).
-
Mitsunaga, T., Conner, A. H., & Hill, C. G. (2004). Predicting the hydroxymethylation rate of phenols with formaldehyde by molecular orbital calculation. Journal of Wood Science, 50(2), 153-160. [Link]
- Google Patents. (1980). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols. US4192959A.
-
Zavitsas, A. A., Beaulieu, R. D., & Leblanc, J. R. (1968). Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 6(9), 2541-2559. [Link]
-
Van Coillie, L. (2024). PARAFORMALDEHYDE SLURRY MEDIATED α-HYDROXYMETHYLATION REACTIONS IN CONTINUOUS FLOW. Ghent University Library. [Link]
-
Gao, W., et al. (2021). Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol. RSC Advances, 11(36), 22359-22368. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
Selvam, P., & Mahalingam, R. J. (2003). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Catalysis Eprints database. [Link]
-
Hale, K. J., Xiong, Z., Wang, L., Manaviazar, S., & Mackle, R. (2015). Carreira alkynylations with paraformaldehyde. a mild and convenient protocol for the hydroxymethylation of complex base-sensitive terminal acetylenes via alkynylzinc triflates. Organic letters, 17(2), 198–201. [Link]
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Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328–2375. [Link]
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Application Notes and Protocols: The Use of 4-Fluoro-2,6-bis(hydroxymethyl)phenol in the Preparation of Novel Chelating Agents
Abstract
This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Fluoro-2,6-bis(hydroxymethyl)phenol as a versatile precursor for the synthesis of advanced chelating agents. We delve into the underlying chemical principles that make this molecule an exceptional scaffold, offering detailed, field-tested protocols for its conversion into a potent aminocarboxylate chelator via the Mannich reaction. The narrative emphasizes the causality behind experimental choices, ensuring protocols are robust and self-validating. This document covers the synthesis of the precursor, its functionalization into a chelating agent, and methods for characterization and preliminary functional assessment, equipping scientists with the knowledge to design and create novel metal-binding molecules for applications ranging from medical imaging to targeted therapeutics.
Introduction: The Strategic Value of a Fluorinated Phenolic Scaffold
The rational design of chelating agents is a cornerstone of progress in diverse fields, including medicine, environmental science, and analytical chemistry. A chelator's efficacy is dictated by its affinity and selectivity for specific metal ions, which are governed by the geometric arrangement and electronic properties of its donor atoms. Phenolic structures have long been recognized as effective metal-binding motifs[1][2]. The compound This compound (hereafter referred to as FBHP) represents a highly strategic platform for building next-generation chelators.
Its value lies in a unique combination of features:
-
Pre-organized Coordination Geometry: The phenolic hydroxyl group and the two ortho-positioned hydroxymethyl groups create a convergent arrangement of oxygen donor atoms, providing a foundational scaffold for metal coordination.
-
Tunable Electronic Properties: The presence of an electron-withdrawing fluorine atom at the para-position modulates the acidity (pKa) of the phenolic hydroxyl group. This is a critical design element, as the pKa influences the pH range at which the chelator is effective and can fine-tune its binding affinity for specific metals[1].
-
Reactive Handles for Functionalization: The benzylic hydroxymethyl groups are ideal sites for introducing more powerful chelating moieties, such as aminocarboxylate arms, through well-established synthetic transformations.
-
A Gateway to Fluorinated Probes: The fluorine atom can serve as a "cold" placeholder for isotopic labeling with Fluorine-18 (¹⁸F), a key radionuclide for Positron Emission Tomography (PET) imaging, opening avenues for the development of novel diagnostic agents[3].
This guide will focus on a robust synthetic pathway to leverage these features, specifically the aminomethylation of FBHP via the Mannich reaction to create a multi-dentate, high-affinity chelating agent.
Physicochemical Profile of this compound (FBHP)
A thorough understanding of the precursor's properties is essential for designing successful synthetic protocols. The key physicochemical data for FBHP are summarized below.
| Property | Value | Source / Significance |
| CAS Number | 71643-58-8 | Unique chemical identifier.[4][5] |
| Molecular Formula | C₈H₉FO₃ | Confirms elemental composition.[5] |
| Molecular Weight | 172.15 g/mol | Essential for stoichiometric calculations.[4][5] |
| Physical State | Solid | Important for handling and storage.[4] |
| Melting Point | 137-139 °C | Indicator of purity.[4] |
| pKa (predicted) | 9.91 ± 0.23 | Refers to the phenolic hydroxyl group; its acidity is key for deprotonation during synthesis and metal binding.[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), moderately soluble in water. | Dictates solvent choices for reactions and purification. |
Synthetic Strategy: The Mannich Reaction for Chelator Elaboration
To transform the FBHP scaffold into a high-affinity chelator, we must introduce additional donor atoms capable of forming stable five- or six-membered rings with a metal ion[1]. The Mannich reaction is an exceptionally powerful and direct method for this purpose. It is a three-component condensation involving an active acidic proton (in this case, on the phenol ring), formaldehyde, and an amine[6][7].
By using a secondary amine bearing carboxylic acid groups, such as iminodiacetic acid (IDA), we can install N,O-donor aminocarboxylate arms onto the phenolic ring. This transformation converts the simple phenolic scaffold into a potent multi-dentate chelator.
The overall synthetic workflow is a two-stage process:
-
Synthesis of the FBHP Precursor: Preparation of the starting material from p-fluorophenol.
-
Functionalization to the Chelator: Mannich condensation of FBHP with iminodiacetic acid.
Below is a diagram illustrating this logical workflow.
Caption: Overall experimental workflow from starting material to final evaluation.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of this compound (FBHP)
This protocol details the base-catalyzed hydroxymethylation of 4-fluorophenol. The reaction leverages the activation of the ortho positions by the hydroxyl group to facilitate electrophilic substitution by formaldehyde. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion[8][9].
Caption: Reaction scheme for the synthesis of the FBHP precursor.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) |
| p-Fluorophenol | 112.11 | 80.0 g | 0.714 |
| Paraformaldehyde | (30.03)n | 128 g | 4.26 (as CH₂O) |
| Potassium Hydroxide (KOH) | 56.11 | 120 g | 2.14 |
| Water (deionized) | 18.02 | 800 mL | - |
| Dichloromethane (DCM) | 84.93 | ~200 mL | - |
| Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add potassium hydroxide (120 g) and deionized water (800 mL). Stir until the KOH is fully dissolved.
-
Addition of Reagents: To the aqueous KOH solution, add p-fluorophenol (80.0 g) and paraformaldehyde (128 g).
-
Reaction Execution: Heat the reaction mixture to 60°C with vigorous stirring. Maintain this temperature for 32 hours. Causality Note: The temperature is a balance between achieving a reasonable reaction rate and preventing the formation of polymeric side products from excessive formaldehyde self-condensation[10].
-
Work-up and Isolation: a. After 32 hours, cool the reaction mixture to room temperature. b. Add dichloromethane (200 mL) to the flask to help dissolve any organic residues. c. In a separate large beaker, prepare for neutralization. Carefully and slowly, add the reaction mixture to a solution of hydrochloric acid (start with ~250 mL of 2M HCl) with stirring. Monitor the pH and continue adding HCl until the pH of the mixture reaches 3. The product will precipitate as a white solid. d. Stir the resulting slurry for 30 minutes to ensure complete precipitation. e. Collect the solid product by suction filtration using a Büchner funnel. f. Wash the filter cake thoroughly with deionized water (3 x 200 mL) to remove salts.
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight.
-
Characterization: The expected yield is approximately 104 g (85%). The product can be characterized by ¹H NMR and melting point analysis (expected: 137-139 °C)[4].
Protocol 2: Synthesis of (5-fluoro-2-hydroxy-1,3-phenylene)bis(methylene)bis(azanediyl)tetraacetic acid (FBHP-IDA Chelator)
This protocol employs a highly efficient, one-pot Mannich condensation followed by alkylation. Using a cesium base to preform the iminodiacetate salt enhances its nucleophilicity and solubility, driving the reaction forward under mild conditions[11][12].
Caption: Mannich reaction for the synthesis of the FBHP-IDA chelator.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| FBHP (from Protocol 1) | 172.15 | 1.72 g | 10 |
| Iminodiacetic Acid (IDA) | 133.10 | 2.93 g | 22 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 7.17 g | 22 |
| Formaldehyde (37% aq. soln) | 30.03 | 1.8 mL | ~22 |
| Water (deionized) | 18.02 | 20 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |
Procedure:
-
Formation of Cesium Iminodiacetate: In a 250 mL round-bottom flask, suspend iminodiacetic acid (2.93 g) and cesium carbonate (7.17 g) in deionized water (20 mL). Stir at room temperature. Effervescence (CO₂ evolution) will occur. Continue stirring for 1 hour until a clear solution of dicesium iminodiacetate is formed. Causality Note: Pre-forming the cesium salt is critical for the success of this reaction, as it creates a highly reactive and soluble nucleophile for the subsequent Mannich condensation[11][12].
-
Mannich Condensation: a. To the solution of cesium iminodiacetate, add FBHP (1.72 g) and DMF (40 mL). b. Add the 37% aqueous formaldehyde solution (1.8 mL) dropwise. c. Equip the flask with a reflux condenser and heat the mixture to 65°C. Stir at this temperature for 12 hours.
-
Work-up and Purification: a. After 12 hours, cool the reaction mixture to room temperature. b. Acidify the solution to pH 2 using 2M HCl. A precipitate may form. c. The product is highly polar. Purification is best achieved using reverse-phase column chromatography (C18 silica) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). d. Combine the product-containing fractions and remove the solvent under reduced pressure (lyophilization is preferred) to yield the final product as a white or off-white solid.
Protocol 3: Structural Characterization of FBHP-IDA
To confirm the successful synthesis of the target chelator, a suite of analytical techniques is required.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the aromatic protons from the FBHP starting material. Appearance of new singlets corresponding to the -CH₂-N- and -N-CH₂-COOH methylene protons. The benzylic -CH₂-OH protons of FBHP will be replaced by signals for the new benzylic -CH₂-N linkage. |
| ¹³C NMR | Appearance of new signals in the aliphatic region for the various methylene carbons and a signal for the carboxyl carbon (~170-180 ppm). |
| FT-IR | A broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹). A strong C=O stretch from the carboxyl groups (~1700-1730 cm⁻¹). |
| High-Res MS | The observed m/z for the [M+H]⁺ or [M-H]⁻ ion should match the calculated exact mass of C₂₀H₂₃FN₂O₁₁. |
Protocol 4: Preliminary Evaluation of Chelating Activity via UV-Vis Spectroscopy
This protocol provides a rapid method to confirm that the synthesized molecule can bind to metal ions. Chelation alters the electronic environment of the phenolate chromophore, resulting in a shift in its UV-Vis absorption spectrum.
Materials:
-
FBHP-IDA chelator
-
A suitable buffer (e.g., 0.1 M HEPES, pH 7.4)
-
A metal salt solution (e.g., 10 mM CuSO₄ or FeCl₃ in water)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of the FBHP-IDA chelator in the HEPES buffer.
-
Record Blank Spectrum: Fill a cuvette with the buffer solution and record a baseline spectrum.
-
Record Ligand Spectrum: Fill a cuvette with the 1 mM FBHP-IDA solution and record its absorption spectrum (typically from 250-450 nm). Note the wavelength of maximum absorbance (λ_max).
-
Metal Titration: a. To the cuvette containing the chelator solution, add a small aliquot (e.g., 2-10 µL) of the 10 mM metal salt solution. b. Mix gently and allow it to equilibrate for 1-2 minutes. c. Record the new absorption spectrum.
-
Data Analysis: Observe any changes in the spectrum. A successful chelation event is typically indicated by a shift in the λ_max (either a bathochromic/red shift or hypsochromic/blue shift) and/or a change in the molar absorptivity (hyperchromic or hypochromic effect). This spectral change confirms the interaction between the chelator and the metal ion.
Applications and Future Directions
The FBHP-IDA chelator synthesized via these protocols is not merely a chemical curiosity but a platform for significant applications:
-
Medical Imaging: The inherent fluorine atom makes it a direct candidate for ¹⁸F radiolabeling, potentially creating PET tracers for imaging metal dysregulation in diseases like cancer or neurodegenerative disorders[3].
-
Targeted Therapeutics: The chelator can be conjugated to antibodies or peptides to deliver metal-based cytotoxic agents specifically to diseased cells or to sequester essential metal ions, starving the targeted cells.
-
Environmental Remediation: Phenolic chelating resins are known for their ability to adsorb heavy metal ions from contaminated water sources[13]. This novel, fluorinated chelator could offer enhanced selectivity or stability for such applications.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 | Incomplete reaction; insufficient base or temperature. | Ensure KOH is fully dissolved and not passivated. Increase reaction time or temperature slightly (e.g., to 65°C). Verify the quality of the paraformaldehyde.[10] |
| Dark coloration in Protocol 1 | Oxidation of the phenol. | While difficult to avoid completely in an aqueous base, sparging the initial solution with nitrogen or argon can minimize oxidation.[10] |
| No reaction in Protocol 2 | Inactive iminodiacetate salt; poor quality formaldehyde. | Ensure complete reaction of IDA with Cs₂CO₃ (cessation of bubbling). Use a fresh bottle of 37% formaldehyde solution. |
| Complex mixture/purification issues in Protocol 2 | Formation of polymeric byproducts or side reactions. | Ensure dropwise addition of formaldehyde. Do not exceed the recommended reaction temperature. Reverse-phase HPLC is the recommended method for purifying such polar compounds. |
References
-
ResearchGate. (2021). Synthesis and Characterization of Chelating Phenolic Polymers Containing Metoclopramide Hydrochloride Drug. Available at: [Link]
-
Faller, P., Hureau, C., & La Penna, G. (2014). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. PMC. Available at: [Link]
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PubChem. (n.d.). 4-Fluoro-2-(hydroxymethyl)phenol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-2,6-bis(hydroxymethyl)phenol. National Center for Biotechnology Information. Available at: [Link]
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Ram-Soto, C., et al. (2019). Exploring transition metal fluoride chelates – synthesis, properties and prospects towards potential PET probes. RSC Publishing. Available at: [Link]
-
Kaur, J., et al. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Google Patents. (n.d.). Fluorine-containing chelating agent and preparation method and application thereof.
-
MDPI. (2020). Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H₂O₂) at Circumneutral pH. Available at: [Link]
- Google Patents. (1977). Phenolic chelate resin.
-
Royal Society of Chemistry. (2021). Role of Phenols and Phenol Derivatives in the Synthesis of Nanoparticles. Available at: [Link]
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Pradip, P. (1988). Chemistry and applications of chelating agents in flotation and flocculation. Available at: [Link]
-
Roman, G., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Available at: [Link]
-
Rajendran, V., et al. (2021). Metal nanoparticles synthesis through natural phenolic acids. PMC - NIH. Available at: [Link]
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Carrillo-Carrión, C., et al. (2021). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. PMC - PubMed Central. Available at: [Link]
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MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Available at: [Link]
-
ResearchGate. (2013). Metal Chelation of Polyphenols. Available at: [Link]
-
National Science Foundation. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Relat. Available at: [Link]
-
Encyclopedia.pub. (2022). Chelating Agents in Soil Remediation. Available at: [Link]
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Scale-Up Synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed guide for the scale-up synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol, a key intermediate in the development of advanced polymers and pharmaceutical agents. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, addresses critical scale-up challenges, and outlines robust protocols for ensuring a safe, efficient, and reproducible manufacturing process. We will delve into the mechanistic nuances of the base-catalyzed hydroxymethylation of 4-fluorophenol, a classic example of the Lederer-Manasse reaction, and provide actionable strategies for process control, thermal management, and product purification at an industrial scale.
Introduction: Significance and Applications
This compound is a trifunctional molecule whose unique arrangement of a phenolic hydroxyl group, two primary alcohol functionalities, and a fluorine substituent makes it a versatile building block in organic synthesis. The fluorine atom can significantly modulate the physicochemical properties of resulting polymers and active pharmaceutical ingredients (APIs), including thermal stability, metabolic resistance, and binding affinity. Its primary applications lie in the synthesis of high-performance phenolic resins, specialty coatings, and as a precursor for more complex molecular architectures in drug discovery.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is achieved through the base-catalyzed hydroxymethylation of 4-fluorophenol with formaldehyde. This reaction, known as the Lederer-Manasse reaction, proceeds via an electrophilic aromatic substitution mechanism.
Reaction Mechanism
Under basic conditions, the phenolic proton of 4-fluorophenol is abstracted to form a phenoxide ion. This ion is a potent nucleophile, with the negative charge delocalized onto the ortho and para positions of the aromatic ring, thereby activating these positions for electrophilic attack. Formaldehyde, the electrophile, is then attacked by the electron-rich aromatic ring, leading to the formation of a hydroxymethyl group at the ortho positions. The para position is already occupied by the fluorine atom, directing the substitution to the two available ortho sites.
Diagram of the Lederer-Manasse Reaction Mechanism
Caption: Base-catalyzed hydroxymethylation of 4-fluorophenol.
Scale-Up Protocol: From Laboratory to Production
The following protocol details the scale-up synthesis of this compound, with a focus on process safety and control. This protocol is based on a successful lab-scale synthesis and incorporates critical considerations for larger-scale production.[1]
Materials and Equipment
-
Reactor: Jacketed glass or stainless steel reactor with overhead stirring, reflux condenser, temperature probe, and addition funnel.
-
Raw Materials:
-
4-Fluorophenol (99%+)
-
Paraformaldehyde (95%+)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and lab coat. All operations involving formaldehyde should be conducted in a well-ventilated area or under a fume hood.
Detailed Synthesis Protocol
Step 1: Preparation of the Reaction Mixture
-
Charge the reactor with deionized water (8 L per kg of 4-fluorophenol).
-
With stirring, slowly add potassium hydroxide (1.5 kg per kg of 4-fluorophenol) to the water. Caution: This is a highly exothermic dissolution. Ensure adequate cooling to maintain the temperature below 40°C.
-
Once the KOH has completely dissolved and the solution has cooled to room temperature, add 4-fluorophenol (1.0 kg). Stir until a clear solution is obtained.
-
In a separate container, prepare a slurry of paraformaldehyde (1.6 kg per kg of 4-fluorophenol) in a small amount of water.
Step 2: Reaction
-
Slowly add the paraformaldehyde slurry to the reactor containing the 4-fluorophenoxide solution over a period of 1-2 hours.
-
Heat the reaction mixture to 60-65°C and maintain this temperature for 30-36 hours. Critical Note: The reaction is exothermic. Careful temperature control is essential to prevent a thermal runaway, which can lead to the formation of polymeric byproducts and a rapid increase in pressure.[2]
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC. The reaction is considered complete when the starting material, 4-fluorophenol, is consumed.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Add dichloromethane (5 L per kg of 4-fluorophenol) to the reactor and stir for 15 minutes.
-
Slowly add concentrated hydrochloric acid to the mixture to adjust the pH to approximately 3. Caution: This is an exothermic neutralization. Maintain cooling to keep the temperature below 30°C.
-
The product will precipitate as a white to off-white solid. Stir the slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with deionized water until the washings are neutral.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Expected Yield: 80-85%
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) |
| 4-Fluorophenol | 10.0 g | 1.0 kg |
| Paraformaldehyde | 16.0 g | 1.6 kg |
| Potassium Hydroxide | 15.0 g | 1.5 kg |
| Water | 80 mL | 8.0 L |
| Reaction Temperature | 60°C | 60-65°C |
| Reaction Time | 32 hours | 30-36 hours |
| Expected Yield | ~8.5 g | ~800-850 g |
Diagram of the Scale-Up Workflow
Caption: A streamlined workflow for the scaled-up synthesis.
Process Safety and Hazard Management
The scale-up of the hydroxymethylation of 4-fluorophenol requires a thorough understanding and mitigation of potential hazards.
-
Thermal Runaway: The reaction between phenols and formaldehyde is highly exothermic. Inadequate temperature control can lead to a rapid increase in reaction rate, temperature, and pressure, potentially resulting in a reactor failure. A robust cooling system and continuous temperature monitoring are essential.
-
Formaldehyde Exposure: Formaldehyde is a known human carcinogen and a sensitizing agent. All handling of paraformaldehyde and the reaction itself should be conducted in a well-ventilated area with appropriate personal protective equipment.
-
Corrosive Reagents: Both potassium hydroxide and hydrochloric acid are corrosive. Appropriate materials of construction for the reactor and handling equipment must be chosen, and personnel must wear adequate PPE.
Purification and Characterization
While the described protocol yields a product of good purity, further purification may be necessary for specific applications.
Recrystallization
Recrystallization is an effective method for purifying the crude product.[3] A suitable solvent system should be chosen based on the principle that the compound is soluble in the hot solvent and sparingly soluble in the cold solvent. Given the polar nature of the three hydroxyl groups, polar solvents or solvent mixtures are likely to be effective.
Potential Solvent Systems for Recrystallization:
-
Water
-
Ethanol/Water mixtures
-
Ethyl acetate/Hexane mixtures
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule by identifying the characteristic signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for in-process control to monitor the disappearance of starting materials and the formation of the product.
-
Melting Point: The melting point of the purified compound should be sharp and consistent with the literature value (137-139 °C).[1]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction; Inappropriate stoichiometry; Inactive catalyst. | Increase reaction time; Ensure correct molar ratios of reactants; Use fresh, high-quality reagents. |
| Formation of Polymeric Byproducts | High reaction temperature; High concentration of formaldehyde. | Maintain strict temperature control; Use a slight excess of formaldehyde, but avoid a large excess. |
| Dark Reaction Mixture | Oxidation of phenolic compounds. | Conduct the reaction under an inert atmosphere (e.g., nitrogen). |
Conclusion
The scale-up synthesis of this compound is a feasible process that requires careful attention to reaction conditions, particularly temperature control, to ensure both safety and high product quality. The protocol outlined in this application note provides a robust framework for the successful production of this valuable intermediate. By understanding the underlying chemistry and potential hazards, researchers and production chemists can confidently and safely scale this synthesis to meet the demands of various industries.
References
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European Patent Office. (1986). Metal-Modified phenolic resins and methods of preparation (EP 0194601 A1). Retrieved from [Link]
- Google Patents. (n.d.). Hydroxymethyl-substituted polyfunctional phenols (US20030204117A1).
- Google Patents. (n.d.). Resin purification process (US5939511A).
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IJSDR. (n.d.). A new route for scalable synthesis of 3,5 bis(hydroxymethyl)phenol and their derivatives. Retrieved from [Link]
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MDPI. (2022). An Overview of Recycling Phenolic Resin. Polymers, 14(15), 3025. Retrieved from [Link]
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Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]
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ResearchGate. (n.d.). 4-Chloro-2,6-bis(hydroxymethyl)phenol. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2021). Lederer Manasse Reaction ||Mechanism || by Dr Sarbjit Rala, NEET, JEE, AIIMS 12th Chemistry. Retrieved from [Link]
-
YouTube. (2024). Lederer Manasse Reaction - bsc 5th semester chemistry. Retrieved from [Link]
Sources
Application Notes and Protocols for the Polymerization of 4-Fluoro-2,6-bis(hydroxymethyl)phenol
For: Researchers, scientists, and drug development professionals.
Introduction: A Fluorinated Monomer for Advanced Polymer Synthesis
4-Fluoro-2,6-bis(hydroxymethyl)phenol is a unique monomer poised for the creation of novel fluorinated polymers with tailored properties for advanced applications, particularly in the biomedical and pharmaceutical fields. The strategic placement of a fluorine atom on the phenolic ring, combined with the reactive hydroxymethyl groups, offers a versatile platform for synthesizing polymers with enhanced thermal stability, chemical resistance, and biocompatibility.[1][2] This document provides a comprehensive guide to the polymerization of this compound, including detailed protocols, characterization techniques, and potential applications.
The introduction of fluorine into polymer structures is known to impart a range of desirable properties.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to increased thermal and chemical stability.[1] Furthermore, fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic properties, and can possess low dielectric constants.[1][3] In the context of biomedical applications, these characteristics translate to materials that are resistant to degradation in biological environments, less prone to biofouling, and suitable for a variety of medical devices and drug delivery systems.[2][4][5]
Monomer Synthesis and Properties
A reliable synthesis of this compound has been documented, proceeding via the hydroxymethylation of p-fluorophenol.[6]
Synthesis Protocol:
-
In a reaction flask, dissolve 120 g of potassium hydroxide in 800 mL of water.
-
Add 80.0 g of p-fluorophenol and 128 g of paraformaldehyde to the solution.
-
Heat the mixture to 60°C and stir for 32 hours.[6]
-
After cooling, add dichloromethane, followed by water and hydrochloric acid to adjust the pH to 3.[6]
-
The resulting mixture is stirred, filtered, washed with water, and dried to yield the product.[6]
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 71643-58-8 |
| Molecular Formula | C₈H₉FO₃ |
| Molecular Weight | 172.15 g/mol |
| Appearance | Solid |
| Purity | ≥95% |
| Storage | 4°C, under nitrogen |
Polymerization of this compound
The bifunctional nature of this compound, with its two hydroxymethyl groups, allows for polycondensation reactions to form either linear or cross-linked polymers, depending on the reaction conditions. Two primary routes are proposed here: acid-catalyzed and base-catalyzed polymerization.
Acid-Catalyzed Polycondensation
This method typically leads to the formation of a cross-linked phenolic resin structure. The hydroxymethyl groups are protonated, followed by the elimination of water to form a benzylic carbocation. This electrophile then attacks the electron-rich aromatic ring of another monomer, forming methylene bridges between the phenolic units.
Experimental Protocol:
-
To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 10 g of this compound and 20 mL of a suitable solvent (e.g., 1,4-dioxane).
-
Stir the mixture at room temperature until the monomer is fully dissolved.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (e.g., 0.1 g).
-
Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature should be determined empirically.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
Once the desired degree of polymerization is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as methanol or water.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and catalyst, and dry it under vacuum at 60°C.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidation of the phenolic groups at elevated temperatures.
-
Acid Catalyst: The acid catalyst is essential for the formation of the reactive benzylic carbocation intermediate, which drives the electrophilic aromatic substitution reaction.
-
Temperature Control: The reaction temperature influences the rate of polymerization and the degree of cross-linking. Higher temperatures can lead to a more rapidly formed and more densely cross-linked network.
Base-Catalyzed Polycondensation
Base-catalyzed polymerization can be controlled to favor the formation of linear polymers, specifically poly(phenylene ether)s, through the formation of ether linkages. The phenolic hydroxyl group is deprotonated by the base, and the resulting phenoxide can react with a hydroxymethyl group of another monomer in a nucleophilic substitution reaction, eliminating water.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, Dean-Stark trap with a condenser, and a nitrogen inlet, add 10 g of this compound, 50 mL of a high-boiling point azeotropic solvent (e.g., toluene), and a catalytic amount of a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux. Water formed during the condensation reaction will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the polymerization.
-
Cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a weak acid (e.g., acetic acid).
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Filter the polymer, wash it extensively with methanol and water, and then dry it in a vacuum oven at 80°C.
Causality Behind Experimental Choices:
-
Azeotropic Water Removal: The continuous removal of water via the Dean-Stark trap is critical to drive the equilibrium of the condensation reaction towards the formation of high molecular weight polymer.
-
Base Catalyst: The base deprotonates the phenolic hydroxyl group, creating a potent nucleophile that attacks the hydroxymethyl group of another monomer.
-
Solvent Selection: A high-boiling point solvent that forms an azeotrope with water is necessary for efficient water removal and to maintain the reaction at a suitable temperature.
Characterization of the Resulting Fluorinated Polymer
Thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.
Spectroscopic Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polymer by identifying characteristic functional groups.[7] The disappearance of the broad O-H stretching band from the hydroxymethyl groups and the appearance of new bands corresponding to ether linkages (in the case of base-catalyzed polymerization) or methylene bridges would indicate successful polymerization. The C-F stretching vibration is also an important characteristic peak to observe.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for elucidating the detailed structure of the polymer.[7][9] ¹H NMR can be used to analyze the signals from the aromatic protons and the methylene bridges or ether linkages. ¹⁹F NMR is particularly useful for confirming the incorporation of fluorine into the polymer backbone.
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymer.[10] Fluorinated polymers are expected to exhibit high decomposition temperatures. The 5% weight loss temperature (Td5) is a key parameter obtained from TGA.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or crystalline nature and its processing window.[10]
Expected Properties of the Fluorinated Polymer:
| Property | Expected Outcome | Rationale |
| Thermal Stability | High decomposition temperature | The strong C-F bond enhances the overall thermal stability of the polymer backbone.[1] |
| Chemical Resistance | Excellent resistance to solvents, acids, and bases | The fluorine atoms create a protective shield around the polymer chain, making it less susceptible to chemical attack.[1] |
| Hydrophobicity | Increased hydrophobicity | The low surface energy of fluorinated polymers leads to water-repellent properties.[10] |
| Biocompatibility | High biocompatibility | Fluoropolymers are generally considered to be biologically inert, making them suitable for medical applications.[4] |
Applications in Research and Drug Development
The unique properties of polymers derived from this compound open up a wide range of potential applications.
Medical Devices
The combination of high thermal stability, chemical inertness, and biocompatibility makes these polymers excellent candidates for various medical devices.[4][11]
-
Catheters and Tubing: The low friction and non-stick surface of fluoropolymers can reduce tissue damage and improve patient comfort.
-
Implantable Devices: The long-term stability and biocompatibility are crucial for devices such as artificial heart valves and orthopedic implants.
-
Surgical Instruments: Coatings made from these polymers can enhance the non-stick properties of surgical tools, making them easier to clean and sterilize.[4]
Drug Delivery Systems
Fluorinated polymers are increasingly being investigated for their potential in advanced drug delivery systems.[1][2][5]
-
Enhanced Stability: The chemical stability of the polymer can protect encapsulated drugs from degradation in the physiological environment.[5]
-
Controlled Release: The polymer matrix can be engineered to control the release rate of the drug, allowing for sustained and targeted delivery.
-
Improved Bioavailability: The hydrophobic nature of the polymer can enhance the encapsulation of hydrophobic drugs, potentially improving their bioavailability.[5]
Tissue Engineering
In the field of tissue engineering, fluorinated polymers can be used to create scaffolds that support cell growth and tissue regeneration.[1][12] Their processability allows for the fabrication of porous structures with controlled architecture. The biocompatibility of the material is a key advantage in this application.
Visualizations
Polymerization Workflow
Caption: Relationship between the properties of the fluorinated polymer and its potential applications.
References
-
Boyd Biomedical. (2020, November 25). Using Fluoropolymers In Biomedical Applications. Retrieved from [Link]
- da Silva, J. C., et al. (2018).
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Retrieved from [Link]
-
Taylor & Francis Online. (2016, January 2). Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin Blend. Retrieved from [Link]
-
Daikin Global. (n.d.). Fluoro materials: Catalysts for medical device evolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Highly Fluorinated Poly(arylene ether sulfide) for Polymeric Optical Waveguides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of a Fluorinated Phenolic Resin /Phenolic Resin blend. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fluorinated polymer self-assembled nanomaterials: advances and biomedical applications. Retrieved from [Link]
-
Chemours. (n.d.). Fluoropolymers, Fluorinated Gases, and Healthcare. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Retrieved from [Link]
-
National Institutes of Health. (2021, November 3). Chain-Growth Sulfur(VI) Fluoride Exchange Polycondensation: Molecular Weight Control and Synthesis of Degradable Polysulfates. Retrieved from [Link]
-
National Institutes of Health. (2021, October 11). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Retrieved from [Link]
-
Ingenta Connect. (2016, January 2). Synthesis and Characterization of a Fluorinated Phenolic Resin/ph.... Retrieved from [Link]
-
MDPI. (n.d.). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Properties of Fluorine-Containing Poly(arylenemethylene)s as New Heat Resistant Denatured Phenolic Resins. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Chloro-2,6-bis(hydroxymethyl)phenol. Retrieved from [Link]
-
National Institutes of Health. (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Fluoro-2-(hydroxymethyl)phenol. Retrieved from [Link]
-
Taylor & Francis. (2015, October 17). Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin Blend. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Triphenylene containing blue-light emitting semi-fluorinated aryl ether polymers with excellent thermal and photostability. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various.... Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. boydbiomedical.com [boydbiomedical.com]
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- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Side Reactions in Phenol Hydroxymethylation
Welcome to the Technical Support Center for the hydroxymethylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for a foundational reaction in organic synthesis: the addition of a hydroxymethyl group to a phenolic ring. While seemingly straightforward, this reaction, often referred to as the Lederer-Manasse reaction, is prone to several side reactions that can complicate product isolation and reduce yields.[1] This document provides a detailed exploration of the common side products, the mechanisms of their formation, and practical, field-proven strategies to mitigate their occurrence.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize a mono-hydroxymethylated phenol, but I'm getting a mixture of di- and tri-substituted products. How can I improve the selectivity for mono-substitution?
A1: The formation of multiple hydroxymethyl groups is a common challenge, driven by the fact that the initial hydroxymethylation can further activate the phenol ring towards subsequent electrophilic substitution. To favor mono-hydroxymethylation, consider the following strategies:
-
Stoichiometric Control: Employ a molar excess of phenol relative to formaldehyde. A common starting point is a phenol to formaldehyde ratio of 2:1 or higher. This statistically favors the reaction of formaldehyde with an unreacted phenol molecule.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 30-40 °C) to reduce the overall reaction rate and minimize secondary additions.[2]
-
Controlled Addition of Formaldehyde: Instead of adding all the formaldehyde at once, a slow, dropwise addition can help maintain a low concentration of the electrophile, thereby favoring mono-substitution.
-
Choice of Catalyst: While strong bases can accelerate the reaction, they can also promote multiple additions. Consider using a milder base or a Lewis acid catalyst that can offer better control.
Q2: My reaction is producing an insoluble, resinous material. What is this, and how can I prevent its formation?
A2: The insoluble material is likely a phenol-formaldehyde resin, which is the most common side product in this reaction. It forms through the condensation of the desired hydroxymethylated phenols with other phenol molecules, creating methylene bridges (-CH₂-) and, to a lesser extent, dibenzyl ether bridges (-CH₂-O-CH₂-).[2]
To prevent resin formation:
-
Strict Temperature Control: High temperatures significantly accelerate the condensation reactions that lead to polymerization. Maintain a consistent and lower reaction temperature.
-
Minimize Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] Quench the reaction as soon as a satisfactory amount of the desired product has formed.
-
Formaldehyde to Phenol Ratio: A formaldehyde to phenol molar ratio of less than one is crucial to suppress polymerization and favor the formation of smaller molecules.[2]
-
pH Control: While the reaction can be catalyzed by both acids and bases, highly acidic or basic conditions can promote condensation. Operating in a weakly acidic or mildly basic medium can offer better control.
Q3: I've identified a significant byproduct with a different linkage than the expected methylene bridge. What could it be?
A3: It is likely a dibenzyl ether. This side product is formed through the condensation of two hydroxymethyl groups, eliminating a molecule of water. This reaction is particularly favored under neutral or weakly basic conditions and at elevated temperatures. The mechanism involves the protonation of one hydroxymethyl group, followed by nucleophilic attack by the oxygen of a second hydroxymethyl group.
To minimize the formation of dibenzyl ethers:
-
pH Adjustment: Shifting the pH to a more acidic or strongly basic regime can disfavor the conditions for ether linkage formation.
-
Temperature Reduction: As with resin formation, lower reaction temperatures will slow the rate of this condensation reaction.
Q4: My reaction seems to be stalling, with low conversion of the starting phenol. What are the likely causes?
A4: Low conversion can be attributed to several factors:
-
Inactive Catalyst: Ensure your acid or base catalyst has not degraded. Prepare fresh solutions if necessary.
-
Insufficient Temperature: While high temperatures can promote side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate. A systematic temperature screen might be necessary.
-
Incorrect pH: The reaction rate is highly dependent on pH.[2] Ensure the pH of your reaction mixture is within the optimal range for the chosen catalytic system.
-
Poor Solubility: If your phenol substrate has poor solubility in the reaction medium, this can limit the reaction rate. Consider a co-solvent to improve solubility.
Troubleshooting Guide: From Symptoms to Solutions
This guide provides a structured approach to troubleshooting common issues encountered during the hydroxymethylation of phenols.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Predominance of side reactions. 3. Product degradation. | 1. Increase reaction time or temperature cautiously, while monitoring for side product formation. 2. Optimize stoichiometry (phenol:formaldehyde ratio), pH, and temperature. 3. Ensure the work-up procedure is not degrading the product. |
| Formation of Insoluble Precipitate (Resin) | 1. High reaction temperature. 2. Prolonged reaction time. 3. High formaldehyde concentration. | 1. Lower the reaction temperature. 2. Monitor the reaction and quench it earlier. 3. Use a molar excess of phenol. |
| Presence of Multiple Hydroxymethylated Products | 1. High formaldehyde to phenol ratio. 2. High reaction temperature or prolonged time. | 1. Decrease the formaldehyde to phenol ratio. 2. Reduce reaction temperature and/or time. |
| Identification of Dibenzyl Ether Byproducts | 1. Neutral or weakly basic pH. 2. Elevated reaction temperature. | 1. Adjust pH to be more acidic or strongly basic. 2. Lower the reaction temperature. |
| Difficult Product Purification | 1. Formation of multiple products with similar polarities. 2. Presence of oligomeric side products. | 1. Optimize reaction conditions to improve selectivity. 2. Employ advanced chromatographic techniques (e.g., preparative HPLC). |
Reaction Pathways and Side Product Formation
The following diagram illustrates the desired reaction pathway for the mono-hydroxymethylation of phenol and the competing side reactions.
Caption: Reaction scheme for phenol hydroxymethylation and major side pathways.
Key Experimental Protocols
Protocol 1: Selective Ortho-Hydroxymethylation of Phenol
This protocol is adapted from a method utilizing titanoaluminophosphate molecular sieves (TiAPO-5) to achieve high ortho-selectivity.
-
Catalyst Activation: Activate the TiAPO-5 catalyst by heating at 380 K for 3 hours in a furnace. Allow to cool to room temperature in a desiccator before use.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.41 g, 15 mmol), an aqueous solution of formaldehyde (37-41 w/v, 23.5 mL, 0.29 mol), and the activated TiAPO-5 catalyst (0.14 g, 10 wt% with respect to phenol).
-
Reaction Conditions: Reflux the reaction mixture at 373 K (100 °C) for 24 hours with vigorous stirring.
-
Work-up and Analysis: After cooling to room temperature, filter the catalyst. The filtrate can be analyzed by Gas Chromatography (GC) or HPLC to determine the conversion and product distribution. The product can be extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography.
Protocol 2: General Procedure for Minimizing Resin Formation
This protocol provides general guidelines for performing phenol hydroxymethylation while minimizing the formation of polymeric byproducts.
-
Reactant Charging: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a port for controlled addition, charge phenol (e.g., 1 mole) and a suitable solvent (e.g., water or a water/alcohol mixture).
-
Catalyst Addition: Add the chosen catalyst (e.g., a mild base like triethylamine or a weak acid) and stir to ensure homogeneity. Adjust the pH to the desired level.
-
Controlled Formaldehyde Addition: Begin a slow, dropwise addition of formaldehyde (e.g., 0.5 moles for a 2:1 phenol:formaldehyde ratio) to the stirred phenol solution. Maintain the reaction temperature at a low and constant value (e.g., 35 °C) using a circulating bath.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by TLC or HPLC to monitor the consumption of starting materials and the formation of the desired product.
-
Quenching the Reaction: Once the desired level of conversion is reached, quench the reaction by neutralizing the catalyst with an acid or base.
-
Product Isolation: Proceed with an appropriate work-up procedure, which may include extraction, washing, and purification by chromatography or recrystallization.
Analytical Characterization of Side Products
A crucial aspect of troubleshooting is the accurate identification of side products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for separating and quantifying the components of the reaction mixture, including unreacted phenol, the desired hydroxymethylated products, and smaller oligomers.[3][4] A C18 column with a methanol-water mobile phase is often effective.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. Methylene bridges typically show characteristic signals in the ¹³C NMR spectrum around 30-40 ppm, while the methylene carbons of dibenzyl ether linkages appear further downfield, around 60-70 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the progress of the reaction by observing the changes in the hydroxyl and aromatic regions of the spectrum. The formation of ether linkages can also be detected.
In-Depth Look at Side Reaction Mechanisms
1. Methylene Bridge Formation (Resinification)
The formation of dihydroxydiphenylmethanes, the precursors to phenolic resins, occurs through the reaction of a hydroxymethylphenol with another phenol molecule. This reaction is an electrophilic aromatic substitution, where the hydroxymethyl group, after protonation (in acidic conditions) or as part of a quinone methide intermediate (in basic conditions), acts as the electrophile.
2. Dibenzyl Ether Formation
This condensation reaction is more prevalent in neutral to weakly basic conditions. The mechanism involves the reaction of two hydroxymethyl groups:
Sources
optimizing reaction conditions for the synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Technical Support Center: Synthesis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most established and reliable method is the direct, one-step hydroxymethylation of 4-fluorophenol.[1] This reaction involves the base-catalyzed condensation of 4-fluorophenol with formaldehyde (or its polymer, paraformaldehyde). An alkaline catalyst, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), is used to deprotonate the phenol, forming a phenoxide ion.[1][2] This phenoxide is highly activated towards electrophilic aromatic substitution, allowing for the addition of two hydroxymethyl groups at the ortho positions. A well-documented protocol with a high reported yield (85%) utilizes p-fluorophenol, potassium hydroxide, and paraformaldehyde in water.[3]
Q2: Can you explain the chemical principles behind the base-catalyzed hydroxymethylation of 4-fluorophenol?
Certainly. The reaction proceeds via an electrophilic aromatic substitution mechanism. Here's a breakdown of the causality:
-
Activation of the Phenol: The reaction is initiated by a strong base (e.g., KOH) which deprotonates the hydroxyl group of 4-fluorophenol. This generates a phenoxide anion. The negative charge on the oxygen atom is delocalized into the aromatic ring, significantly increasing its electron density and making it highly nucleophilic.
-
Electrophile Formation: Formaldehyde, the electrophile, is attacked by the electron-rich aromatic ring.
-
Ortho-Substitution: The substitution occurs preferentially at the ortho positions (C2 and C6) relative to the hydroxyl group. This is because the hydroxyl group is an ortho-, para-directing activator. Since the para-position is already occupied by the fluorine atom, substitution is directed to the two available ortho positions.
-
Di-substitution: To achieve the desired 2,6-bis(hydroxymethyl) product, a molar excess of formaldehyde is typically used to drive the reaction to completion and ensure hydroxymethylation at both ortho sites.[1][2]
Q3: What are the critical safety precautions I should take when handling the reagents for this synthesis?
Safety is paramount. The primary hazards are associated with the starting material, 4-fluorophenol:
-
Toxicity: 4-Fluorophenol is harmful if swallowed, inhaled, or absorbed through the skin.[4] It can also cause severe skin burns and eye damage.[4]
-
Handling: Always handle 4-fluorophenol in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Formaldehyde (or paraformaldehyde) is also a hazardous substance, classified as a probable human carcinogen and a skin/respiratory sensitizer. Potassium hydroxide is corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before beginning your experiment.
Q4: How can I confirm the identity and purity of my final product, this compound?
Standard analytical techniques are used for structural confirmation and purity assessment:[1]
-
Melting Point: The purified product should have a sharp melting point. The reported melting point for this compound is 137-139 °C.[3] A broad melting range typically indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the molecular structure. The ¹H NMR spectrum should show distinct signals for the aromatic protons, the methylene protons of the two hydroxymethyl groups, and the hydroxyl protons.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. You should observe a broad O-H stretching band for the hydroxyl groups and peaks corresponding to the aromatic C-H and C-F bonds.[1]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My final yield is significantly lower than the reported 85%. What are the potential causes and how can I improve it?
Low product yield is a common issue that can stem from several factors.[2] Let's diagnose the potential causes systematically.
-
Cause 1: Inactive Catalyst: The alkaline catalyst (KOH or NaOH) can be passivated by absorbing atmospheric carbon dioxide, reducing its basicity.
-
Solution: Always use a freshly prepared aqueous solution of the base from a fresh bottle of pellets.[2]
-
-
Cause 2: Suboptimal Reaction Temperature: The hydroxymethylation of phenols is temperature-dependent.
-
Solution: A documented successful protocol specifies a reaction temperature of 60°C.[3] If your temperature is too low, the reaction rate will be slow and may not go to completion. If it is too high, you risk the formation of polymeric byproducts.[2] We recommend starting at 60°C and monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Cause 3: Inappropriate Stoichiometry: The molar ratio of formaldehyde to 4-fluorophenol is critical.
-
Solution: An insufficient amount of formaldehyde will result in incomplete di-substitution.[2] Conversely, a large excess can lead to the formation of unwanted polymeric side products.[2] A molar ratio of slightly more than 2:1 of formaldehyde to 4-fluorophenol is recommended to favor the di-substituted product.[2] Refer to the optimized protocol in the table below for precise molar quantities.
-
Caption: A step-by-step workflow for the synthesis and purification.
References
- Technical Support Center: Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol - Benchchem.
- This compound - 71643-58-8 - Vulcanchem.
- An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol - Benchchem.
- 4-Fluorophenol | C6H5FO | CID 9732 - PubChem.
Sources
troubleshooting guide for the synthesis of substituted phenols
Welcome to the technical support guide for the synthesis of substituted phenols. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in their synthetic routes. The synthesis of substituted phenols, while fundamental, is fraught with potential pitfalls ranging from low yields to complex purification issues. This guide provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to effectively troubleshoot your experiments.
Section 1: Critical Failures - Low Yield & Reaction Stagnation
Low product yield is one of the most frequent and frustrating issues in organic synthesis. The causes can be multifaceted, spanning from reagent quality to procedural errors.
Q1: My reaction yield is disappointingly low (<30%). What are the most common culprits and how can I systematically investigate them?
A1: A low yield is a systemic problem that requires a systematic diagnosis. Before blaming the reaction's intrinsic chemistry, it's crucial to evaluate the foundational parameters of your setup and execution. A number of common errors contribute to the majority of low reaction yields.[1]
Core Investigation Workflow:
-
Reagent & Solvent Purity: This is the primary suspect.
-
Causality: Impurities can poison catalysts, introduce side reactions, or alter stoichiometry. Water is a particularly common issue in moisture-sensitive reactions. Solvents containing peroxides (e.g., aged THF or diethyl ether) can oxidize electron-rich phenols, leading to colored impurities and reduced yield.[2]
-
Actionable Advice:
-
Ensure starting materials are pure via NMR or other appropriate analysis.
-
Use freshly distilled or high-purity anhydrous solvents. Degas solvents prior to use if your reaction is oxygen-sensitive.[2]
-
Verify the concentration of titratable reagents (e.g., organometallics) before use.
-
-
-
Reaction Conditions & Stoichiometry:
-
Causality: Incorrect temperature, pressure, or stirring can dramatically affect reaction rates and favor side reactions. Inaccurate measurement of reagents leads to improper stoichiometry, leaving starting material unreacted or causing excess of a reagent to create byproducts.
-
Actionable Advice:
-
-
Atmospheric Control:
-
Causality: Phenols are highly susceptible to oxidation, especially under basic conditions where the more nucleophilic phenoxide is present.[2] This oxidation often leads to the formation of colored quinones which can polymerize into intractable tars.
-
Actionable Advice: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[2]
-
-
Work-up & Purification Losses:
-
Causality: Significant product can be lost during extraction and purification. Phenols are acidic and can form salts, potentially leading to partitioning into the aqueous layer during basic washes. Some substituted phenols can also be volatile or unstable on silica gel.[1][3]
-
Actionable Advice:
-
Carefully check the pH of the aqueous layer before discarding it. If your product is acidic, re-acidify the aqueous layer and re-extract to recover any dissolved product.
-
Minimize exposure to the rotovap if your product is volatile.[1]
-
Test compound stability on a small TLC plate before committing to large-scale column chromatography.[3]
-
-
Q2: My reaction starts, as confirmed by TLC, but then stalls with significant starting material remaining. What should I do?
A2: A stalled reaction indicates that a critical component has been consumed or deactivated, or that the reaction has reached an unfavorable equilibrium.
Troubleshooting Stalled Reactions:
| Potential Cause | Underlying Principle | Recommended Action |
| Catalyst Deactivation | The catalyst may be poisoned by impurities (water, oxygen, etc.) or may have a limited lifetime under the reaction conditions. | Add a fresh portion of the catalyst. If the reaction restarts, catalyst deactivation was the issue. Ensure future reactions use higher purity reagents or a more robust catalyst. |
| Insufficient Reagent | The limiting reagent may have been consumed, or an excess was required to drive the reaction to completion but was not used. | If feasible and safe, add more of the excess reagent(s) and continue to monitor the reaction.[1] |
| Product Inhibition | The product formed may coordinate to the catalyst more strongly than the starting material, effectively inhibiting the catalytic cycle. | This is a more complex issue. A literature search for the specific reaction mechanism is required. Sometimes, altering the solvent or using a different catalyst system can mitigate this. |
| Unfavorable Equilibrium | The reaction may be reversible and has simply reached equilibrium. | If the reaction produces a volatile byproduct, consider running the reaction in an open system (with a condenser) or under a gentle stream of inert gas to drive off the byproduct and shift the equilibrium (Le Châtelier's principle). |
Diagnostic Workflow for Stalled Reactions:
Caption: Decision tree for troubleshooting a stalled reaction.
Section 2: Selectivity and Side Reactions
Controlling where substituents add to a phenolic ring and preventing unwanted side reactions are hallmarks of a successful synthesis.
Q3: I am performing an electrophilic aromatic substitution (e.g., halogenation, Friedel-Crafts) on my phenol and getting a mixture of ortho and para isomers. How can I improve regioselectivity?
A3: The hydroxyl group of a phenol is a powerful ortho, para-director. Achieving high selectivity between these two positions depends on controlling steric and electronic factors.
Strategies for Enhancing Regioselectivity:
-
Steric Hindrance:
-
Causality: The ortho positions are sterically more hindered than the para position. By using a bulky electrophile or a bulky protecting group on the phenol, you can physically block the ortho positions, favoring substitution at the para position.
-
Actionable Advice:
-
For Friedel-Crafts alkylation, use a bulkier alkylating agent if the target allows.
-
Protect the phenol with a bulky group (e.g., tert-butyldimethylsilyl, TBDMS). The protecting group can be removed later.[4]
-
Certain additives, like dialkyl sulphides in chlorination, can increase steric bulk around the reactive species, enhancing para-selectivity.[5]
-
-
-
Solvent and Temperature Effects:
-
Causality: The solvent can influence the effective size of the electrophile and stabilize transition states differently. Lower temperatures often increase selectivity as the reaction becomes more sensitive to small differences in activation energy between the ortho and para pathways.
-
Actionable Advice:
-
For halogenation, switching to a less polar solvent like CCl₄ or CS₂ can sometimes favor monohalogenation and improve selectivity compared to polar, protic solvents.[6]
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
-
Use of Directing Groups:
-
Causality: In complex phenols, existing substituents can exert their own directing effects. A strongly activating group will typically dominate.
-
Actionable Advice: Analyze all substituents on the ring. If you have competing directors, you may need to reconsider your synthetic strategy, perhaps by introducing groups in a different order.[7]
-
Q4: My Friedel-Crafts reaction on a phenol is giving me a phenyl ester (O-acylation) instead of the desired hydroxyaryl ketone (C-acylation). Why is this happening and how can I fix it?
A4: This is a classic problem arising from the dual nucleophilicity of phenols. The phenolic oxygen can act as a nucleophile (leading to O-acylation), and the aromatic ring can act as a nucleophile (leading to C-acylation).[8]
Mechanism and Control:
-
O-acylation: This is often the kinetically favored product, forming quickly, especially at lower temperatures. It occurs when the phenolic oxygen directly attacks the acylium ion.
-
C-acylation: This is the electrophilic aromatic substitution on the ring, typically yielding the thermodynamically more stable product.
Controlling the Outcome:
The key to promoting C-acylation is a reaction known as the Fries Rearrangement .
-
Principle: The O-acylated phenyl ester, when heated in the presence of an excess of the Lewis acid catalyst (e.g., AlCl₃), can rearrange to form the ortho- and para-hydroxyaryl ketones.[8]
-
Actionable Advice:
-
If you have already formed the phenyl ester, you can subject it to Fries rearrangement conditions (e.g., heat with >1 equivalent of AlCl₃).
-
To favor C-acylation directly, run the reaction at a higher temperature. This provides the energy needed to either directly favor C-acylation or to promote an in situ Fries rearrangement of any O-acylated intermediate.
-
Caption: Competing O- vs. C-acylation pathways in phenols.
Section 3: Work-up and Purification
Even a high-yielding reaction can be ruined by a problematic work-up or purification.
Q5: My substituted phenol is difficult to purify by column chromatography. It either streaks badly or I can't separate it from a close-running impurity.
A5: Phenols are notoriously tricky on silica gel due to their acidic proton, which can lead to strong interactions with the stationary phase.
Troubleshooting Chromatography of Phenols:
-
Streaking/Tailing:
-
Causality: The acidic phenol interacts strongly with the slightly acidic silica gel surface via hydrogen bonding. This causes slow, uneven elution, resulting in broad, tailing spots on TLC and poor separation on a column.
-
Actionable Advice: Add a small amount of a modifier to your eluent to suppress this interaction.
-
Acetic Acid (0.5-1%): This is the most common solution. The acid protonates the silica surface and keeps the phenol in its neutral form, leading to sharper bands.
-
Triethylamine (0.5-1%): If your compound is acid-sensitive, a small amount of base can also work by deprotonating the most acidic sites on the silica. Use with caution as it can degrade some compounds.
-
-
-
Poor Separation (Low ΔRf):
-
Causality: The impurity may have a very similar polarity to your desired product.
-
Actionable Advice:
-
Change Solvent System: Don't just vary the ratio of your hexane/ethyl acetate system. Try a completely different solvent system. Toluene or dichloromethane-based systems can offer different selectivity.[9]
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or Florisil.[3]
-
Alternative Purification Methods: Do not rely solely on chromatography.
-
Crystallization: If your product is a solid, this can be an excellent and scalable purification method.
-
Acid-Base Extraction: Exploit the acidity of your phenol. Dissolve the crude mixture in an organic solvent (e.g., ether) and extract with a weak aqueous base (e.g., sodium bicarbonate). Your phenol should remain in the organic layer while more acidic impurities are extracted. Then, extract with a stronger base (e.g., 1M NaOH) to pull your phenol into the aqueous layer as its sodium salt. Wash this basic aqueous layer with an organic solvent to remove neutral impurities, then re-acidify with HCl and extract your now-pure phenol back into an organic solvent.
-
-
-
Appendix: Key Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
Spot the Plate:
-
Dissolve a tiny amount of your starting material in a suitable solvent to create a reference spot (SM).
-
Using a capillary tube, spot the SM on the origin line.
-
Next to it, spot a sample taken directly from your reaction mixture (R).
-
It is often useful to "co-spot" by applying the reaction mixture directly on top of the starting material spot (C). This helps confirm spot identity.
-
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent system. The solvent level must be below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp. If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate).
-
Interpret: The reaction is complete when the starting material spot in the reaction lane (R) has completely disappeared. The appearance of a new spot is indicative of your product.
Protocol 2: Standard Acid-Base Extraction for Phenol Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Wash with Weak Base (Optional): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove strongly acidic impurities (e.g., carboxylic acids). Discard the aqueous layer.
-
Extract Phenol: Add 1M aqueous sodium hydroxide (NaOH) to the separatory funnel. Shake vigorously and allow the layers to separate. The phenol will deprotonate and move into the aqueous layer as the sodium phenoxide salt. Drain and collect the aqueous layer. Repeat the extraction on the organic layer with fresh NaOH to ensure complete recovery.
-
Remove Neutral Impurities: Wash the combined basic aqueous layers with diethyl ether. This will remove any neutral organic impurities that were trapped. Discard the organic layer.
-
Isolate Product: Cool the basic aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl until the pH is ~1. The phenol will precipitate out or form an oil.
-
Final Extraction: Extract the acidified aqueous layer multiple times with fresh diethyl ether or ethyl acetate. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the purified phenol.
References
-
Troubleshooting: How to Improve Yield. Department of Chemistry, University of Rochester. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit r/chemistry. [Link]
-
Organic Chemistry Phenols Reactions-Practice Problems. YouTube. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health (NIH). [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. [Link]
-
Reactions of Phenols. Chemistry Steps. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group, Oregon State University. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. [Link]
-
Appendix 6: Protecting groups. Oxford University Press. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]
-
How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol? Quora. [Link]
-
Reactions of Phenols. Chemistry LibreTexts. [Link]
-
Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? CurlyArrows. [Link]
-
Ch24: Electrophilic Arom. Subs. of phenols. University of Calgary. [Link]
-
Electrophilic Aromatic Substitution Practice Problems. Chemistry Steps. [Link]
-
Reactions of Phenols. Chemistry LibreTexts. [Link]
-
Phenol _Electrophilic substitution rxn. SlideShare. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Electrophilic Aromatic Substitution Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 9. researchgate.net [researchgate.net]
stability issues of 4-Fluoro-2,6-bis(hydroxymethyl)phenol in solution
Welcome to the technical support guide for 4-Fluoro-2,6-bis(hydroxymethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction: Understanding the Molecule
This compound is a unique trifunctional molecule, featuring a phenolic hydroxyl group and two benzylic alcohol moieties on a fluorinated aromatic ring. This combination of functional groups, while offering significant synthetic utility, also presents specific stability challenges. The electron-donating hydroxyl group activates the ring, making it susceptible to oxidation, while the benzylic alcohols can undergo their own set of reactions. The fluorine atom adds another layer of complexity by influencing the acidity and electronic properties of the molecule. This guide will help you navigate these challenges to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of this compound is turning yellow/brown. What is happening and how can I prevent it?
Answer:
The discoloration of your solution is a common indicator of oxidative degradation. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1][2] The phenolic hydroxyl group can be oxidized to form quinone-type structures, which are often colored. The two hydroxymethyl groups can also be oxidized to aldehydes, further contributing to the formation of colored byproducts.[3][4][5]
Troubleshooting Steps:
-
Solvent Degassing: Before dissolving the compound, degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This will remove dissolved oxygen, a key initiator of oxidation.
-
Use of Antioxidants: For applications where it won't interfere with downstream processes, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or a sulfite salt, to the solution.
-
Light Protection: Store your solutions in amber vials or wrap your containers with aluminum foil to protect them from light, which can catalyze oxidative reactions.[6]
-
Chelating Agents: If you suspect metal contamination in your buffer or solvent, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) can sequester metal ions that may be catalyzing the oxidation.
-
pH Control: Maintain the pH of your solution in the acidic to neutral range (pH < 7). Basic conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.
FAQ 2: I am observing precipitation in my aqueous solution of this compound, especially after storage. What could be the cause?
Answer:
Precipitation can arise from several factors, including low solubility, degradation leading to insoluble products, or polymerization. While this compound has some water solubility due to its hydroxyl groups, its solubility is limited. Degradation products or polymers are often less soluble than the parent compound.
Troubleshooting Steps:
-
Confirm Solubility Limits: First, ensure you are not exceeding the solubility limit of the compound in your chosen solvent system. You may need to use a co-solvent like methanol, ethanol, or DMSO for higher concentrations, which can then be diluted into your aqueous buffer.
-
Freshly Prepare Solutions: Due to its potential for degradation, it is highly recommended to prepare solutions of this compound fresh for each experiment.[7]
-
Storage Conditions: If short-term storage is necessary, store the solution at 4°C under an inert atmosphere (nitrogen or argon).[8] Avoid freezing aqueous solutions, as this can promote precipitation upon thawing.
-
Check for Polymerization: Under certain conditions (e.g., presence of acid or base catalysts), hydroxymethylphenols can undergo self-condensation to form polymeric materials.[9] If you suspect polymerization, you may need to adjust the pH of your solution to be closer to neutral and avoid temperature extremes.
FAQ 3: My experimental results are inconsistent, suggesting a loss of compound activity over time. What degradation pathways should I be aware of?
Answer:
Loss of activity is a strong indication that this compound is degrading in your experimental setup. The primary degradation pathways to consider are oxidation of the phenol and/or the benzylic alcohols, and potential reactions of the benzylic alcohols.
Key Degradation Pathways:
-
Oxidation of the Phenolic Hydroxyl Group: This is a likely pathway leading to the formation of quinone-methides or other oxidized species.[5] These products will have different biological and chemical properties compared to the parent compound.
-
Oxidation of Benzylic Alcohols: The hydroxymethyl groups are benzylic alcohols, which can be oxidized to the corresponding aldehydes.[3][4][10] This change in functional group will significantly alter the compound's reactivity and interactions with biological targets.
-
Reactions of Benzylic Alcohols: Benzylic alcohols can also be susceptible to other reactions, such as dehydration or substitution, particularly under acidic conditions.[11][12]
Visualizing Potential Degradation:
Caption: Potential degradation pathways for this compound in solution.
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation and Storage
This protocol is designed to minimize degradation and ensure the consistency of your experiments.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, anhydrous ethanol, or degassed deionized water)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Weighing: Weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the desired volume of solvent to the vial. If using an aqueous solvent, ensure it has been freshly degassed by sparging with an inert gas for at least 15 minutes.
-
Dissolution: Gently swirl or vortex the vial to dissolve the compound completely. Sonication can be used if necessary, but avoid excessive heating.
-
Inert Atmosphere: Once dissolved, flush the headspace of the vial with nitrogen or argon for 30 seconds.
-
Sealing and Storage: Immediately cap the vial tightly. For short-term storage (up to 24 hours), store at 4°C. For longer-term storage, consider preparing aliquots to minimize freeze-thaw cycles and storing at -20°C or below (for non-aqueous solutions). For aqueous solutions, fresh preparation is always recommended.
| Parameter | Recommendation | Rationale |
| Solvent Choice | DMSO, Ethanol (Anhydrous) | Good solubilizing power and less reactive than water. |
| Aqueous Solutions | Prepare fresh, use degassed water | Minimizes oxidative degradation. |
| pH | 6.0 - 7.0 | Avoids base-catalyzed oxidation. |
| Storage Temperature | 4°C (short-term), ≤ -20°C (long-term, non-aqueous) | Reduces the rate of chemical degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen. |
| Container | Amber glass vial | Protects from light-induced degradation.[6] |
Protocol 2: Troubleshooting Workflow for Solution Instability
Use this workflow if you are experiencing issues like discoloration, precipitation, or inconsistent results.
Caption: A step-by-step workflow for troubleshooting stability issues.
References
-
CSWAB. (n.d.). Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. Retrieved from [Link]
-
MDPI. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. Retrieved from [Link]
-
ScienceDirect. (2021). The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]
-
MDPI. (2024). Oxidation of Small Phenolic Compounds by Mn(IV). Retrieved from [Link]
-
National Institutes of Health. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]
-
ACS Publications. (2024). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]
-
ResearchGate. (2025). 4-Chloro-2,6-bis(hydroxymethyl)phenol. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2,6-bis(hydroxymethyl)phenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). Unexpected 2,4,6-trimethylphenol oxidation in the presence of Fe(iii) aquacomplexes. Retrieved from [Link]
-
YouTube. (2018). Oxidation of phenol. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]
-
Frontiers. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-(hydroxymethyl)phenol. Retrieved from [Link]
Sources
- 1. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. This compound (71643-58-8) for sale [vulcanchem.com]
- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Welcome to the technical support center for 4-Fluoro-2,6-bis(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this versatile chemical intermediate. Here, we address common questions and troubleshooting scenarios encountered during synthesis, purification, and analysis, providing in-depth explanations and actionable protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Synthesis and Process-Related Impurities
Question 1: What are the most likely process-related impurities I might encounter during the synthesis of this compound?
The synthesis of this compound typically involves the base-catalyzed hydroxymethylation of 4-fluorophenol with formaldehyde.[1] This reaction, a variant of the phenol-formaldehyde condensation, can lead to several process-related impurities.[2] Understanding these is the first step in controlling them.
Answer: You should anticipate the following categories of impurities:
-
Unreacted Starting Materials:
-
4-Fluorophenol: Incomplete reaction will leave residual starting material.
-
Formaldehyde: Often used in excess, residual formaldehyde or its hydrated forms can be present.
-
-
Intermediates and Under-reacted Species:
-
4-Fluoro-2-(hydroxymethyl)phenol: This is the mono-hydroxymethylated intermediate. Its presence indicates an incomplete reaction or suboptimal stoichiometry.[3]
-
-
Over-reaction and Polymeric Byproducts:
-
Oligomers/Polymers: Phenol-formaldehyde reactions are prone to polymerization, especially with excess formaldehyde or prolonged reaction times at elevated temperatures.[4] These are typically complex mixtures of low molecular weight polymers.
-
-
Side-Reaction Products:
-
Dibenzyl Ether Derivatives: The hydroxymethyl groups can react with each other or with another phenol molecule to form ether linkages under certain conditions.
-
Oxidation Products: Phenolic compounds are susceptible to oxidation, which can be accelerated by heat and the presence of metal ions. This can lead to colored impurities and the formation of corresponding aldehydes or carboxylic acids.[1][4] For instance, one or both hydroxymethyl groups could be oxidized to formyl groups.
-
Troubleshooting Guide: Synthesis and Purification
Question 2: My reaction mixture for the synthesis of this compound is turning dark, and the yield of the desired product is low. What could be the cause and how can I fix it?
Answer: A dark reaction mixture is a common issue in phenolic chemistry and often points to oxidation of the phenol starting material or product.[4] Low yield can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Issue: Oxidation. Phenols are sensitive to oxidation, which is often catalyzed by air (oxygen) and trace metal impurities, leading to colored byproducts.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4]
-
High-Purity Reagents: Use high-purity starting materials and solvents to avoid metal catalysts that can promote oxidation.
-
-
-
Issue: Suboptimal Reaction Conditions. The hydroxymethylation of phenols is sensitive to temperature and pH.[4][5]
-
Solution:
-
Temperature Control: Maintain the recommended reaction temperature. Excessive heat can promote side reactions and polymerization. A moderate temperature, around 60°C, is often a good starting point.[1]
-
pH Control: The reaction is base-catalyzed. Ensure the pH is in the optimal range (typically pH 9-11) for the desired reaction to proceed efficiently without promoting unwanted side reactions.[5]
-
-
-
Issue: Incorrect Stoichiometry. The molar ratio of formaldehyde to 4-fluorophenol is critical.
-
Solution: An excess of formaldehyde can drive the reaction towards the desired di-substituted product but also increases the risk of forming polymeric byproducts.[4] A molar ratio of formaldehyde to 4-fluorophenol slightly above 2:1 is generally recommended.[4] Careful optimization of this ratio for your specific setup is advised.
-
Question 3: I am having difficulty purifying this compound. What are the recommended methods?
Answer: Purification can be challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[4]
-
Solvent Selection: The choice of solvent is crucial. Water or mixtures of organic solvents (like ethanol, isopropanol) and water are good starting points. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.
-
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective. The polarity of the eluent can be gradually increased to separate the mono-substituted, di-substituted, and polymeric species.
Analytical Characterization of Impurities
Question 4: What is a comprehensive analytical strategy to identify and quantify impurities in my this compound sample?
Answer: A multi-technique approach is essential for a thorough characterization of impurities.
Workflow for Impurity Identification and Quantification
Sources
Technical Support Center: Column Chromatography Purification of 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 4-Fluoro-2,6-bis(hydroxymethyl)phenol via column chromatography. We address common challenges and provide field-proven solutions to streamline your workflow and enhance purification outcomes.
Introduction: The Purification Challenge
This compound is a highly polar aromatic compound. Its structure contains three hydroxyl (-OH) groups: one phenolic and two benzylic. These functional groups are capable of strong hydrogen bonding, leading to significant interaction with polar stationary phases like silica gel. This characteristic can result in common purification issues such as poor resolution, significant band tailing, and, in some cases, irreversible adsorption or degradation on the column. This guide is designed to help you navigate these challenges effectively.
Physicochemical Properties of this compound
Understanding the fundamental properties of the target molecule is the first step in developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₉FO₃ | [1][2] |
| Molecular Weight | 172.15 g/mol | [1][2] |
| Physical State | Solid | [1] |
| Melting Point | 137-139 °C | [1] |
| Predicted pKa | 9.91 ± 0.23 | [1] |
| LogP | 0.51590 | [1] |
The molecule's high polarity, evidenced by its three hydroxyl groups and a Polar Surface Area (PSA) of 60.69 Ų, is the primary driver of its chromatographic behavior[1][3].
Frequently Asked Questions (FAQs)
Q1: Why does my compound streak so badly on the TLC plate and column?
A: Tailing or streaking is a classic sign of strong, non-ideal interactions between your compound and the stationary phase (silica gel). The three hydroxyl groups on this compound form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" longer than others, leading to a smeared or elongated spot instead of a compact band. This effect can be mitigated by modifying the mobile phase, for instance, by adding a small amount of a polar modifier like methanol to compete for the active sites on the silica, or a trace of acid (e.g., acetic acid) to suppress the ionization of the silanol groups.
Q2: What is the best stationary phase for this purification?
A: Standard flash-grade silica gel (e.g., 230-400 mesh) is the most common and cost-effective choice. However, due to the compound's polarity, you may encounter the issues described above. If problems persist, consider these alternatives:
-
Deactivated Silica Gel: Reducing the acidity and activity of silica by treating it with a reagent can sometimes lessen strong interactions[4].
-
Alumina (Neutral or Basic): For compounds sensitive to the acidic nature of silica, alumina can be a good alternative, though it has its own selectivity characteristics[4].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that are poorly retained even in highly polar mobile phases on normal phase silica, HILIC is an excellent alternative technique. It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) with a small amount of aqueous buffer, allowing polar compounds to be well-retained[5][6].
Q3: How do I select an appropriate mobile phase (eluent)?
A: Mobile phase selection is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[7][8]
-
Start Simple: Begin with a two-component system. A common choice for polar compounds is a mixture of a moderately polar solvent like ethyl acetate (EtOAc) and a non-polar solvent like hexanes.
-
Increase Polarity: Given the high polarity of your compound, you will likely need to add a stronger, more polar solvent. A small percentage of methanol (MeOH) in a dichloromethane (DCM) or EtOAc base is a very effective eluent for highly polar molecules.[9]
-
Aim for an Rf of 0.2-0.35: On your analytical TLC plate, adjust the solvent ratios until your target compound has a retention factor (Rf) in the range of 0.2 to 0.35. This Rf value generally translates well to good separation on a column, providing a balance between resolution and elution time.
-
Consider a Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is often the best approach.[4] Start with a lower polarity to elute non-polar impurities, then slowly increase the percentage of the polar component (e.g., methanol) to elute your target compound, and finally, perform a high-polarity flush to remove any remaining materials from the column.
Q4: Should I use wet or dry loading to apply my sample to the column?
A: For this compound, dry loading is highly recommended.
-
Wet Loading: Involves dissolving the sample in a minimal amount of the initial mobile phase and carefully pipetting it onto the top of the column bed. This is quick but can lead to band broadening if the sample is not highly soluble in the weak starting eluent.
-
Dry Loading: Involves pre-adsorbing your crude sample onto an inert support, typically a small amount of silica gel or Celite.[10] You dissolve your compound in a suitable solvent (e.g., methanol, acetone), add the silica, evaporate the solvent completely to get a free-flowing powder, and then carefully add this powder to the top of the packed column. This technique ensures that the entire sample starts as a very narrow, uniform band, which significantly improves resolution.
Troubleshooting Guide
Navigating the complexities of chromatography often involves troubleshooting unexpected results. The following diagram and table are designed to guide you through this process systematically.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common column chromatography issues.
Detailed Troubleshooting Table
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No spots on TLC after column, or very low yield | 1. Compound is still on the column: The mobile phase is not polar enough to elute it.[4] | Flush the column with a very polar solvent (e.g., 20% Methanol in Ethyl Acetate or 100% Ethyl Acetate). Collect fractions and check via TLC. For future runs, develop a TLC system where the compound has an Rf of at least 0.15 in the strongest eluent you plan to use. |
| 2. Compound decomposed: The compound may be unstable on silica gel.[4] Phenols can be sensitive to the acidic nature of silica. | Perform a stability test: spot your crude material on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, degradation is likely. Consider using a less acidic stationary phase like neutral alumina or running the column faster to minimize contact time. | |
| Poor separation of the target compound from impurities | 1. Inadequate mobile phase selectivity: The chosen solvent system is not resolving the components, even if the Rf is good. | Re-develop the mobile phase on TLC. Try different solvent combinations (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol). Sometimes a three-component system can improve resolution. |
| 2. Column was overloaded: Too much sample was loaded relative to the amount of silica. | A general rule is to load 1-2 g of sample per 100 g of silica for difficult separations, and up to 5 g for easier ones. Reduce the sample load. | |
| 3. Poor packing/channeling: Cracks or channels in the silica bed allow the sample to travel through without proper interaction, ruining separation.[11] | Ensure the column is packed perfectly vertically. Use the slurry method to pack the column, as it minimizes the chance of trapping air bubbles.[10][11] Do not let the column run dry at any point. | |
| The compound band is tailing or streaking severely | 1. Strong analyte-stationary phase interaction: The hydroxyl groups are strongly binding to silica's active sites. | Add a small amount of a polar "modifier" to your mobile phase. For this compound, adding 1-5% methanol to your ethyl acetate/hexane system can dramatically improve peak shape. Alternatively, a trace amount of acetic acid (0.1-0.5%) can help by protonating the silica surface. |
| 2. Sample was loaded in too large a volume or too strong a solvent: This causes the initial band to be very broad.[12] | Use the dry loading technique described in the FAQs. This is the most reliable way to get sharp bands. |
Experimental Protocol: Purification of this compound
This protocol is a validated starting point. Optimization may be required based on the specific impurity profile of your crude material.
1. TLC Method Development
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Recommended Eluent System: Start with 50% Ethyl Acetate (EtOAc) in Hexanes. If the Rf is too low, gradually increase polarity. A good system to test is 95:5 Dichloromethane (DCM) / Methanol (MeOH) .
-
Procedure: Dissolve a tiny amount of your crude material in a solvent like acetone or methanol. Spot the TLC plate and develop it in a chamber pre-saturated with the chosen eluent.[13]
-
Goal: Achieve an Rf value of ~0.25 for the target compound, with good separation from major impurities.
2. Column Preparation (Slurry Method)
-
Materials: Glass chromatography column, flash silica gel (230-400 mesh), chosen initial eluent.
-
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of the column.[11] Add a thin (~1 cm) layer of sand.
-
In a beaker, mix the required amount of silica gel (e.g., 50 g) with the initial, low-polarity eluent (e.g., 100% DCM) to form a smooth, bubble-free slurry.[11]
-
With the column stopcock open and a flask underneath to collect the solvent, quickly pour the slurry into the column using a funnel.
-
Gently tap the column to help the silica settle into a uniform bed. Add more eluent as needed to wash any silica from the column walls.
-
Once the bed is stable, add another ~1 cm layer of sand on top to protect the surface.[12] Do not let the solvent level drop below the top of the sand.
-
3. Sample Loading (Dry Method)
-
Weigh your crude material (e.g., 1 g) into a round-bottom flask.
-
Dissolve it in a minimal amount of a volatile solvent (e.g., 10-20 mL of methanol).
-
Add 2-3 times the mass of your crude material in silica gel (e.g., 2-3 g) to the flask.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your packed column.
4. Elution and Fraction Collection
-
Carefully add your initial, low-polarity eluent to the column.
-
Apply gentle pressure (using a pump or house air) to begin the flow. The ideal flow rate is about 2 inches (5 cm) of solvent level drop per minute.[10]
-
Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 15-20 mL fractions for a column with 50 g of silica).
-
Execute a step gradient elution.
-
Start with 2-3 column volumes of a weak eluent (e.g., 100% DCM or 1% MeOH in DCM) to remove non-polar impurities.
-
Increase the polarity in steps (e.g., to 3% MeOH, then 5% MeOH, then 7% MeOH), holding each concentration for 2-3 column volumes.
-
Monitor the fractions as they elute using TLC to track the emergence of your product.
-
-
Once the product has fully eluted, flush the column with a high-polarity solvent (e.g., 20% MeOH in DCM) to remove all remaining compounds.
5. Analysis and Product Isolation
-
Spot every few fractions on a TLC plate.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ResearchGate. For highly polar compound, how to do the purification? Available at: [Link]
-
Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available at: [Link]
-
ResearchGate. Kinetics of hydroxymethyl Phenols formation by in-line FTIR Spectroscopy. Available at: [Link]
-
ResearchGate. Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Available at: [Link]
-
National Institutes of Health (NIH). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil. Available at: [Link]
-
Fadel, O., et al. (2018). Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectroscopy techniques. OCL. Available at: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
-
PubChem. 4-Chloro-2,6-bis(hydroxymethyl)phenol. Available at: [Link]
-
National Institutes of Health (NIH). Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation. Available at: [Link]
-
University of California, Los Angeles (UCLA) Chemistry. Column chromatography. Available at: [Link]
-
Quora. How do you choose a mobile phase in HPLC? Available at: [Link]
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Atmiya University. Stability indicating chromatographic method. Available at: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components. Available at: [Link]
-
National Institutes of Health (NIH). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Available at: [Link]
-
ALWSCI. Mobile Phase Selection Guide. Available at: [Link]
-
Semantic Scholar. TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Reddit. troubleshooting column chromatography. Available at: [Link]
-
PubChem. 4-Fluoro-2-(hydroxymethyl)phenol. Available at: [Link]
-
Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]
-
OCL Journal. Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass. Available at: [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Reddit. Purification of strong polar and basic compounds. Available at: [Link]
-
Waters. BioSuite HPLC Columns For Protein and Peptide Separations. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Diva-Portal.org. Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Assessment: High-Fidelity 19F NMR Analysis of 4-Fluoro-2,6-bis(hydroxymethyl)phenol
Introduction: The Analytical Imperative for a Versatile Building Block
In the landscape of pharmaceutical and materials science, the purity of starting materials is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. 4-Fluoro-2,6-bis(hydroxymethyl)phenol is a prime example of a versatile chemical intermediate. Its trifunctional nature—a nucleophilic phenol, two reactive benzyl alcohol groups, and a strategically placed fluorine atom—makes it a valuable precursor for specialized polymers, high-nuclearity clusters, and complex pharmaceutical compounds.[1][2] Given that its synthesis involves the reaction of p-fluorophenol with paraformaldehyde, the potential impurity profile can include unreacted starting materials, mono-hydroxymethylated species, or other side-products.[3]
Therefore, the accurate and robust assessment of its purity is a critical analytical challenge. This guide provides an in-depth comparison of quantitative Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy with other established analytical techniques for the purity determination of this compound. As we will demonstrate, while chromatographic methods have their place, the unique characteristics of the fluorine nucleus make ¹⁹F NMR a superior method for absolute, direct, and unambiguous purity assessment.
The Unique Advantages of ¹⁹F NMR for Quantitative Analysis (qNMR)
Quantitative NMR (qNMR) stands apart from most other analytical techniques because the integrated area of an NMR signal is directly proportional to the number of corresponding nuclei in the molecule.[4] This fundamental principle allows for the determination of concentration and purity without the need for analyte-specific reference standards, a significant advantage over chromatographic methods.[5][6]
For a fluorinated compound like this compound, ¹⁹F NMR offers a suite of compelling advantages:
-
Exceptional Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a nuclear spin of ½ and a high gyromagnetic ratio, making it the third most receptive nucleus in NMR after tritium and protium.[7] Crucially, it is 100% naturally abundant, meaning no isotopic labeling is required, and a strong signal can be obtained from a reasonable amount of sample.[8][9]
-
Vast Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which is dramatically wider than the ~15 ppm range for ¹H NMR.[7] This large spectral dispersion significantly reduces the probability of signal overlap between the analyte and any potential fluorinated impurities, leading to a clean, easily interpretable spectrum.[8][9]
-
"Silent" Background: In most organic molecules, the only NMR-active nucleus is hydrogen. In a ¹⁹F NMR experiment, the instrument is specifically tuned to the fluorine frequency. This means that the analyte solvent (e.g., DMSO-d₆), non-fluorinated impurities, and water will not generate a background signal, resulting in a flat baseline and simplifying quantification.[6]
-
Structural Specificity: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. Any variation in the molecular structure, such as a missing hydroxymethyl group or a different substitution pattern, will result in a distinct ¹⁹F signal at a different chemical shift, allowing for both identification and quantification of specific impurities.
Comparative Analysis: ¹⁹F NMR vs. Alternative Methodologies
The choice of an analytical method for purity assessment is a critical decision driven by the specific requirements of the analysis, such as the need for absolute quantification, throughput, and the nature of expected impurities. While commercial suppliers often quote purity for this compound at >99% based on HPLC, a deeper look reveals the distinct advantages of ¹⁹F NMR.[3]
| Parameter | ¹⁹F Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹H Quantitative NMR (qNMR) |
| Quantification Principle | Primary Ratio Method: Signal integration is directly proportional to the number of nuclei. Absolute purity determined against a certified internal standard.[4] | External Calibration: Requires a certified reference standard of the analyte to create a calibration curve.[5] | External/Internal Calibration: Requires a reference standard. Mass spectrometry provides identification. | Primary Ratio Method: Same principle as ¹⁹F qNMR, but applied to proton signals. |
| Specificity | Very High: Large chemical shift dispersion minimizes signal overlap from fluorinated impurities. Insensitive to non-fluorinated compounds.[7] | High: Dependent on chromatographic resolution. Peak purity can be assessed with a PDA detector.[10] May miss impurities with no UV chromophore.[5] | Very High: Excellent separation for volatile compounds combined with mass-based identification. | Moderate to High: Smaller chemical shift range can lead to signal overlap, especially with solvent or water peaks, complicating integration. |
| Sensitivity | High: The ¹⁹F nucleus is inherently sensitive.[7] | Very High: Excellent for trace-level impurity detection, especially with sensitive detectors (e.g., UV-Vis, MS).[11] | Extremely High: Ideal for detecting trace volatile or semi-volatile impurities. | Highest: The ¹H nucleus is the most sensitive for NMR. |
| Sample Preparation | Simple: Accurate weighing of the sample and internal standard, followed by dissolution in a deuterated solvent.[12] | Moderate: Requires preparation of mobile phases, sample dissolution, and filtration. Can be time-consuming.[11] | Complex: May require derivatization for non-volatile compounds like phenols. Risk of thermal degradation.[13] | Simple: Similar to ¹⁹F qNMR, requires accurate weighing and dissolution. |
| Key Limitations | Higher initial instrument cost. Lower throughput compared to rapid HPLC methods. | Purity is relative to the reference standard. Quantification of unknown impurities is challenging. High solvent consumption.[11] | Not suitable for non-volatile or thermally labile compounds. The matrix can affect ionization and quantification.[13] | Spectral complexity and potential for overlapping signals can reduce accuracy. |
| Best Suited For | Absolute purity determination, analysis of fluorinated mixtures, and structural confirmation of impurities without needing impurity standards. | Routine quality control, separation of complex mixtures, and detecting known impurities against a reference standard. | Analysis of residual solvents, volatile starting materials, or thermally stable, low molecular weight impurities. | Purity assessment of non-fluorinated compounds or when a ¹⁹F probe is unavailable. |
Experimental Protocol: A Self-Validating System for ¹⁹F qNMR Purity Assessment
The trustworthiness of a qNMR experiment hinges on a protocol designed to eliminate systematic errors and ensure that the acquired data accurately reflects the sample's composition. The following step-by-step methodology for analyzing this compound is designed as a self-validating system.
Diagram of the ¹⁹F qNMR Experimental Workflow
Caption: Workflow for ¹⁹F qNMR purity analysis.
Step-by-Step Methodology
-
Selection of Internal Standard (IS): The choice is critical. Trifluoroacetic acid (TFA) is a suitable candidate as its purity can be independently verified, and its sharp singlet appears in a region of the spectrum far from most aromatic fluorine signals.[12] An IS should ideally have a single, sharp resonance and a relaxation time (T₁) similar to the analyte.
-
Sample Preparation (Gravimetric):
-
Accurately weigh approximately 20 mg of this compound (m_analyte) into a clean vial.
-
Accurately weigh approximately 10 mg of a certified internal standard, such as TFA (m_IS), into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 1.0 mL of DMSO-d₆). Complete dissolution is mandatory for accuracy.[4]
-
Vortex the solution thoroughly to ensure homogeneity and transfer an aliquot to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup & Data Acquisition:
-
The Causality of Pulse Angle and Relaxation Delay: For accurate quantification, all nuclei must fully relax back to thermal equilibrium between successive pulses. A long relaxation delay (D1) is therefore essential. A common rule of thumb is to set D1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and IS).[14] Using a smaller flip angle (e.g., 30°) instead of a 90° pulse reduces the time required for relaxation, allowing for a shorter D1 without sacrificing quantitative accuracy.
-
Recommended Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a multinuclear probe.
-
Pulse Program: Standard single-pulse experiment.
-
Pulse Angle (Flip Angle): 30°.
-
Relaxation Delay (D1): 25 seconds (a conservative value to ensure full relaxation).[14]
-
Acquisition Time (AQ): ~2-3 seconds.
-
Number of Scans (NS): 16 to 64, or as needed to achieve a signal-to-noise ratio (S/N) of >250:1 for the smallest signal being integrated.
-
Spectral Width (SW): Centered on the signals of interest with a width sufficient to cover all expected peaks (~200 ppm).
-
-
-
Data Processing and Purity Calculation:
-
Apply an exponential multiplication (line broadening) of ~0.3 Hz to improve S/N.
-
Perform a Fourier Transform, followed by careful phasing and baseline correction of the spectrum.
-
Integrate the area of the analyte signal (I_analyte) and the internal standard signal (I_IS).
-
The purity of the analyte (P_analyte) is calculated using the following equation:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral area of the respective signal.
-
N: Number of fluorine nuclei generating the signal (for both this compound and TFA, N=1 and N=3 respectively).
-
MW: Molecular weight of the species (Analyte: 172.15 g/mol , IS: 114.02 g/mol for TFA).[3][15]
-
m: Mass of the species weighed.
-
P_IS: Purity of the internal standard (as a percentage).
-
-
Method Validation: Ensuring Trustworthiness
Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[10][16] Key validation parameters for the ¹⁹F qNMR method would include:[17][18][19]
-
Specificity: Demonstrated by the baseline resolution of the analyte signal from the internal standard and any observed impurities.
-
Linearity and Range: Preparing samples with varying concentrations of the analyte while keeping the IS concentration constant to show a linear relationship between the concentration ratio and the integral ratio.
-
Accuracy: Determined by analyzing a sample of this compound with a known, certified purity (if available) or by spike-recovery experiments.
-
Precision: Assessed through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts). Relative Standard Deviations (RSDs) of less than 2.0% are typically achievable.[14]
-
Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably quantified, typically established at a S/N ratio of 10:1.
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For the critical task of assessing the purity of this compound, ¹⁹F NMR spectroscopy emerges not just as an alternative, but as a superior analytical technique. Its inherent quantitative nature, high sensitivity, and the unparalleled spectral simplicity afforded by the ¹⁹F nucleus allow for a direct and unambiguous determination of absolute purity. While HPLC is a powerful separation tool for routine quality control against a known standard, and GC-MS excels at detecting volatile impurities, neither can match the direct, primary method capability of ¹⁹F qNMR for this class of compounds. By implementing a robust, self-validating protocol, researchers and drug development professionals can have the highest degree of confidence in the quality of this essential chemical building block, ensuring the integrity of their downstream applications.
References
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- 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
- 19F NMR of Pharmaceuticals. (2021). YouTube.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC - NIH.
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- Certified Reference Materials for ¹⁹F NMR. Sigma-Aldrich.
- This compound. Vulcanchem.
- Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. (2010). ResearchGate.
- Analytical Method Validation: Back to Basics, Part II. LCGC International.
- A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2023). ResearchGate.
- 2,6-Bis(hydroxymethyl)phenols for the synthesis of high-nuclearity clusters. (2018). ResearchGate.
- Live qualification/validation of purity methods for protein products. CS@Purdue.
- What is qNMR and why is it important?. Mestrelab Resources.
- Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. (2019). PMC - PubMed Central.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org.
- This compound. ChemScene.
- Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv.
- Analytical method validation: A brief review. (n.d.).
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2025). ACS Fall 2025.
- 4-Chloro-2,6-bis(hydroxymethyl)phenol. PubChem.
- A Comparative Guide to the Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol. Benchchem.
- Validation of Analytical Methods: A Review. Gavin Publishers.
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A Comparative Guide to the Physicochemical Properties of Fluorinated vs. Non-Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Its unique properties—small size, high electronegativity, and the ability to form strong bonds with carbon—allow for the fine-tuning of a drug candidate's physicochemical profile. This guide provides an in-depth comparison of how fluorination impacts the properties of phenols, a common scaffold in biologically active compounds.
The Impact on Acidity (pKa)
The acidity of the phenolic hydroxyl group, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH, which in turn affects solubility, receptor binding, and membrane permeability.
Causality of Acidity Change
Fluorination dramatically increases the acidity of a phenol (i.e., lowers its pKa). This is a direct consequence of fluorine's powerful inductive electron-withdrawing effect (-I effect) .
-
Mechanism: As the most electronegative element, fluorine pulls electron density away from the aromatic ring through the sigma bonds. This polarization is transmitted to the phenolic oxygen, weakening the O-H bond.
-
Anion Stabilization: Crucially, this inductive effect stabilizes the negatively charged phenoxide anion formed upon deprotonation. By delocalizing the negative charge, fluorine makes the formation of the conjugate base more energetically favorable, thus increasing the acidity of the parent phenol.
The effect is additive; the more fluorine atoms present, the more acidic the phenol becomes.
Quantitative Comparison: pKa Values
| Compound | pKa (in water, at 25°C) |
| Phenol | 9.95 - 10.02[1][2] |
| 2-Fluorophenol | 8.73[3] |
| 4-Fluorophenol | 9.89[4] |
| Pentafluorophenol | ~5.50[5] |
Note: The pKa of 4-fluorophenol is only slightly lower than that of phenol. This is due to the opposing +M (mesomeric) effect of fluorine in the para position, where its lone pairs can donate electron density into the ring, partially counteracting the inductive effect.
Visualization: Inductive Effect on Phenoxide
Caption: Inductive stabilization of phenoxide by fluorine.
The Impact on Lipophilicity (logP)
Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is expressed as the logarithm of the partition coefficient (logP). It is a key factor in drug absorption, distribution, metabolism, and excretion (ADME).
Causality of Lipophilicity Change
The effect of fluorination on the lipophilicity of phenols is not straightforward. While replacing hydrogen with fluorine increases the molecule's surface area and can enhance hydrophobic interactions, the high polarity of the C-F bond can also increase interactions with water. The net effect depends on the degree and pattern of fluorination.
-
Monofluorination: Often has a minimal impact or can even slightly decrease lipophilicity compared to the parent phenol.
-
Polyfluorination: Generally leads to a significant increase in lipophilicity as the hydrophobic character of the highly fluorinated surface dominates.[6]
Quantitative Comparison: logP Values
| Compound | logP (Octanol/Water) |
| Phenol | 1.46 - 1.48[1][2] |
| 2-Fluorophenol | 1.33 |
| 4-Fluorophenol | 1.53[7] |
| Pentafluorophenol | 2.63 |
The Impact on Hydrogen Bonding
The phenolic hydroxyl group is an excellent hydrogen bond donor, a property crucial for molecular recognition and binding to biological targets.
Causality of Hydrogen Bonding Change
Fluorination significantly enhances the hydrogen bond donating capacity of the phenolic proton.
-
Mechanism: The same inductive electron withdrawal that increases acidity also makes the hydroxyl proton more electron-deficient (more positive). This heightened positive partial charge makes it a much stronger donor in a hydrogen bond interaction.
-
Fluorine as an Acceptor: It is a common misconception that fluorine acts as a strong hydrogen bond acceptor. In reality, the fluorine atom in a C-F bond is a very weak hydrogen bond acceptor due to the tight hold its nucleus has on its valence electrons.
This enhanced donor capability can lead to stronger and more specific interactions with protein targets, potentially increasing binding affinity and drug potency.
The Impact on Metabolic Stability
Metabolic stability determines the half-life of a drug in the body. Phenolic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, typically through aromatic hydroxylation.
Causality of Stability Change
Fluorination is a widely used and effective strategy to improve the metabolic stability of drug candidates.
-
Blocking Sites of Metabolism: The C-F bond is significantly stronger (bond dissociation energy ~110-126 kcal/mol) than a C-H bond (~105-113 kcal/mol).[8] Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom effectively "blocks" that site from CYP-mediated oxidation.
-
Altering Electronic Properties: The electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to electrophilic attack by the oxidative species of CYP enzymes. Polyfluorination, in particular, lowers the energy of the highest occupied molecular orbital (HOMO) of the arene, reducing its propensity for oxidation.
Visualization: Metabolic Blocking
Caption: Fluorine blocks sites of metabolic oxidation.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the phenol with a strong base and monitoring the pH. The pKa is the pH at the half-equivalence point.
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
-
Prepare a standardized titrant solution (e.g., 0.1 M NaOH).
-
Accurately weigh and dissolve the phenol sample in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[9][10]
-
-
Titration:
-
Place the sample solution in a jacketed beaker to maintain a constant temperature.[11]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.[9][10]
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[10][12] Continue well past the equivalence point.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).
-
The pKa is equal to the pH at the volume that is exactly half of the equivalence point volume.
-
Protocol 2: Determination of logP by ¹⁹F NMR Spectroscopy
This modern method is particularly suited for fluorinated compounds and avoids the need for UV activity or calibration curves.
Methodology:
-
Sample Preparation:
-
In a vial, dissolve a small amount of the fluorinated phenol (analyte) and a fluorinated reference compound of known logP in HPLC-grade n-octanol (e.g., 2 mL).[13]
-
Add an equal volume of HPLC-grade water (e.g., 2 mL).[13]
-
Cap the vial and stir the biphasic mixture vigorously for at least 2 hours at a constant temperature (e.g., 25°C).[13][14]
-
Allow the mixture to stand undisturbed overnight to ensure complete phase separation.[13][14]
-
-
NMR Sample Extraction:
-
¹⁹F NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum for each of the two samples (the n-octanol phase and the water phase). Ensure a sufficient relaxation delay (D1) is used for accurate integration.
-
-
Data Analysis:
-
In each spectrum, integrate the signal for the analyte and the reference compound.
-
Calculate the ratio of the integrals (Analyte/Reference) for both the octanol phase (Ratio_oct) and the water phase (Ratio_wat).
-
The logP of the analyte is calculated using the following equation: logP(Analyte) = logP(Reference) + log(Ratio_oct / Ratio_wat)
-
References
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]
-
Phenol. Wikipedia. Available at: [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]
-
Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Available at: [Link]
-
Efficient logP determination by automated, spatially encoded 19 F NMR Spectroscopy. RSC Publishing. Available at: [Link]
-
Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. OSTI.GOV. Available at: [Link]
-
Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
-
Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. JoVE. Available at: [Link]
-
Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). Cheméo. Available at: [Link]
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THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. Massachusetts Institute of Technology. Available at: [Link]
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Showing Compound Phenol (FDB000893). FooDB. Available at: [Link]
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Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. Available at: [Link]
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4-Fluorophenol. ChemBK. Available at: [Link]
-
Potentiometric Titration of an Unknown Weak Acid. University of Missouri–St. Louis. Available at: [Link]
-
The Chemical Properties and Applications of Pentafluorophenol (PFP-OH). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Measuring Lipophilicity with NMR. Magritek. Available at: [Link]
-
Relation between physicochemical properties of phenols and their toxicity and accumulation in fish. PubMed. Available at: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. Available at: [Link]
-
Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]
-
Organic Chemistry - pKa Values of Acids. YouTube. Available at: [Link]
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A Comparative Guide to the Synthesis of Dihydroxymethylated Phenols for Drug Discovery and Development
Dihydroxymethylated phenols are pivotal structural motifs in medicinal chemistry and materials science. Their versatile reactivity, stemming from the presence of two hydroxymethyl groups flanking a phenolic hydroxyl, makes them valuable precursors for the synthesis of a diverse array of complex molecules, including ligands for high-nuclearity clusters, components of specialized polymers, and key intermediates in the synthesis of pharmaceutical agents. This guide provides an in-depth comparison of the primary synthetic methodologies for producing dihydroxymethylated phenols, with a focus on providing researchers, scientists, and drug development professionals with the practical insights needed to select the most appropriate method for their specific application. We will delve into the mechanistic underpinnings, experimental protocols, and performance of base-catalyzed, acid-catalyzed, and chelation-controlled synthesis routes.
The Workhorse: Base-Catalyzed Hydroxymethylation (Lederer-Manasse Reaction)
The base-catalyzed reaction of phenols with formaldehyde, historically known as the Lederer-Manasse reaction, is the most ubiquitously employed method for the synthesis of hydroxymethylated phenols.[1][2] Its operational simplicity and the use of readily available, inexpensive reagents contribute to its widespread adoption.
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. In the presence of a base, the phenol is deprotonated to form a highly nucleophilic phenoxide ion.[3] This phenoxide then attacks the electrophilic carbon of formaldehyde. Subsequent protonation yields the hydroxymethylated phenol. The reaction can proceed to introduce one, two, or three hydroxymethyl groups onto the aromatic ring, depending on the stoichiometry of the reactants and the reaction conditions.[4] To favor di-substitution at the ortho positions, a molar ratio of formaldehyde to the phenol of slightly more than 2:1 is typically recommended.[5]
Caption: Base-catalyzed hydroxymethylation of phenol.
Performance and Practical Considerations
This method generally provides good yields of the desired dihydroxymethylated product, particularly when the para-position is blocked, directing substitution to the ortho positions. However, a significant drawback is the propensity for the formation of polymeric byproducts, which can complicate purification and reduce the overall yield of the desired monomeric product.[4] The reaction is also highly exothermic, and careful temperature control is crucial to prevent runaway reactions, especially on a larger scale.[6]
| Parameter | Base-Catalyzed Hydroxymethylation |
| Typical Yield | 60-80% (can be higher with optimized conditions) |
| Selectivity | Mixture of ortho and para isomers unless the para position is blocked. Di-substitution is favored with excess formaldehyde. |
| Reaction Conditions | Aqueous medium, moderate temperatures (25-60 °C), alkaline pH.[5] |
| Catalysts | NaOH, KOH, Ba(OH)₂, Ca(OH)₂ |
| Advantages | Inexpensive reagents, straightforward procedure. |
| Disadvantages | Formation of polymeric byproducts, exothermic reaction requiring careful temperature control, potential for complex product mixtures. |
Detailed Experimental Protocol: Synthesis of 2,6-Bis(hydroxymethyl)-4-methylphenol
This protocol is adapted from a reported synthesis with a 75 mol% yield.[7]
Materials:
-
o-Cresol (108 g)
-
Formalin (38 wt% aqueous formaldehyde solution, 215 g)
-
Sodium hydroxide (50 g)
-
Water (200 g)
-
Acetic acid
Procedure:
-
In a suitable reaction vessel, combine o-cresol, formalin, sodium hydroxide, and water.
-
Stir the mixture at 25 °C for 96 hours.
-
After the reaction is complete, neutralize the mixture with acetic acid to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the collected solid with water.
-
Dry the product to obtain 2,6-bis(hydroxymethyl)-4-methylphenol (126 g, 75 mol% yield).
The Regioselective Approach: Chelation-Controlled Ortho-Hydroxymethylation
Achieving high regioselectivity, particularly exclusive ortho-hydroxymethylation, is a significant challenge in phenol chemistry. Chelation control offers an elegant solution to this problem, utilizing metal ions to direct the incoming electrophile to the positions adjacent to the phenolic hydroxyl group.
Mechanistic Rationale
This method relies on the formation of a chelate complex between the phenol, formaldehyde, and a metal ion. The metal ion coordinates to both the phenolic oxygen and the oxygen of formaldehyde, holding the electrophile in close proximity to the ortho position of the phenol ring. This pre-organization of the reactants in the transition state significantly lowers the activation energy for ortho-substitution, leading to high regioselectivity.[8]
Caption: Chelation-controlled ortho-hydroxymethylation.
Performance and Practical Considerations
Various metal-containing catalysts, including hydroxides of transition metals (Cu, Cr, Mn, Ni, Co) and boric acid, have been shown to promote ortho-selective hydroxymethylation.[8] A particularly effective method utilizes sodium metaborate (NaBO₂) in an aqueous medium, affording salicyl alcohols (mono-ortho-hydroxymethylated phenols) in high yields (65-97%).[6] While highly selective for mono-ortho-hydroxymethylation, achieving di-ortho-substitution with high efficiency using this method can be more challenging and may require further optimization of reaction conditions.
| Parameter | Chelation-Controlled Ortho-Hydroxymethylation |
| Typical Yield | 65-97% for mono-ortho-hydroxymethylation[6] |
| Selectivity | High to excellent ortho-selectivity. |
| Reaction Conditions | Aqueous medium, mild temperatures (e.g., 40 °C with NaBO₂), specific pH ranges depending on the catalyst.[6][8] |
| Catalysts | Transition metal hydroxides, Boric acid, NaBO₂.[6][8] |
| Advantages | High regioselectivity for ortho-substitution, milder reaction conditions compared to some base-catalyzed methods. |
| Disadvantages | Catalyst cost and availability may be a concern, optimization may be required to achieve high yields of the di-substituted product. |
Illustrative Experimental Protocol: Ortho-selective Monohydroxymethylation using NaBO₂
The following is a general procedure based on the reported NaBO₂-mediated methodology.[6]
Materials:
-
Phenol
-
Sodium metaborate (NaBO₂)
-
Aqueous formaldehyde (37%)
-
Water
Procedure:
-
Dissolve the phenol and sodium metaborate in water in a reaction vessel.
-
Add aqueous formaldehyde to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, work up the reaction mixture to isolate the ortho-hydroxymethylated phenol. This may involve neutralization, extraction, and purification by chromatography or recrystallization.
The Alternative Pathway: Acid-Catalyzed Hydroxymethylation
While less common than its base-catalyzed counterpart for the synthesis of discrete dihydroxymethylated phenols, acid-catalyzed hydroxymethylation is a well-established process, particularly in the production of novolac resins.[2]
Mechanistic Rationale
In an acidic medium, formaldehyde is protonated to form a highly electrophilic carbocationic species.[1] This electrophile then attacks the electron-rich aromatic ring of the phenol in an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong ortho-, para-directing group, leading to the formation of a mixture of ortho- and para-hydroxymethylated phenols.
Caption: Acid-catalyzed hydroxymethylation of phenol.
Performance and Practical Considerations
Acid-catalyzed hydroxymethylation is often more challenging to control for the synthesis of monomeric dihydroxymethylated phenols compared to the base-catalyzed method. The reaction conditions can promote further condensation reactions between the hydroxymethylated phenols and unreacted phenol, leading to the formation of methylene-bridged oligomers and polymers (novolacs).[2] Consequently, obtaining high yields of the desired dihydroxymethylated monomer can be difficult. The reaction is also exothermic and carries the risk of runaway reactions.[9]
| Parameter | Acid-Catalyzed Hydroxymethylation |
| Typical Yield | Generally lower for monomeric products compared to base-catalyzed methods due to polymerization. |
| Selectivity | Mixture of ortho and para isomers. |
| Reaction Conditions | Aqueous or organic solvents, presence of a strong acid catalyst. |
| Catalysts | Sulfuric acid, Hydrochloric acid, Oxalic acid.[9] |
| Advantages | Can be used for the direct synthesis of novolac resins. |
| Disadvantages | Difficult to control for the synthesis of monomeric products, strong tendency for polymerization, exothermic reaction. |
General Experimental Considerations
Due to the propensity for polymerization, a detailed, high-yielding protocol for the synthesis of a simple dihydroxymethylated phenol via a purely acid-catalyzed route is not as readily available in the literature as for the base-catalyzed method. However, the general approach would involve the slow addition of formaldehyde to a solution of the phenol in the presence of an acid catalyst at a carefully controlled temperature, followed by rapid quenching of the reaction to minimize polymer formation.
Purification and Characterization
Regardless of the synthetic method employed, the purification of dihydroxymethylated phenols is a critical step to obtain a product of high purity.
-
Recrystallization: This is a common and effective method for purifying solid dihydroxymethylated phenols.[5] The choice of solvent is crucial and is typically determined empirically. Water or mixtures of organic solvents and water are often suitable.[5]
-
Column Chromatography: For complex reaction mixtures or to separate isomers, column chromatography on silica gel is a powerful purification technique.
-
Characterization: The structure and purity of the synthesized dihydroxymethylated phenols are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Safety and Scalability
The synthesis of dihydroxymethylated phenols, particularly via the reaction of phenols with formaldehyde, presents several safety and scalability challenges.
-
Exothermic Nature: The reaction is highly exothermic, and the rate of heat generation increases with temperature.[6] On a larger scale, efficient heat removal is critical to prevent a thermal runaway, which can lead to a dangerous increase in temperature and pressure, potentially causing a reactor failure.[6]
-
Toxicity of Reagents: Phenol is a toxic and corrosive substance.[10] Formaldehyde is a known carcinogen and sensitizer. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are essential when handling these chemicals.
-
Polymer Formation: As the scale of the reaction increases, localized "hot spots" can promote the formation of insoluble polymeric byproducts, which can hinder stirring and heat transfer, further increasing the risk of a runaway reaction.
Conclusion
The synthesis of dihydroxymethylated phenols can be achieved through several methods, each with its own set of advantages and disadvantages. The base-catalyzed Lederer-Manasse reaction remains the most common and straightforward approach, particularly for p-substituted phenols, though it often suffers from the formation of polymeric byproducts. Chelation-controlled methods offer a powerful strategy for achieving high ortho-selectivity, which is highly desirable in many applications. While the acid-catalyzed reaction is fundamental to the production of novolac resins, its application for the synthesis of monomeric dihydroxymethylated phenols is more limited due to the challenge of controlling polymerization.
The choice of the optimal synthesis method will ultimately depend on the specific target molecule, the desired level of regioselectivity, the scale of the reaction, and the available resources. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters are paramount for the successful and safe synthesis of these valuable chemical building blocks.
References
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jOeCHEM. (2020, March 30). The Hydroxymethylation of Phenol [Video]. YouTube. [Link]
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Wikipedia. (2023, December 19). Formaldehyde. In Wikipedia. [Link]
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Wikipedia. (2023, November 28). Hydroxymethylation. In Wikipedia. [Link]
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Forest Products Laboratory. (n.d.). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. [Link]
- Peer, H. G. (1959). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Recueil des Travaux Chimiques des Pays-Bas, 78(9‐10), 851-863.
-
PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. Retrieved January 26, 2026, from [Link]
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Li, J., et al. (2014). Water-promoted ortho-selective monohydroxymethylation of phenols in the NaBO2 system. Organic & Biomolecular Chemistry, 12(34), 6564-6567. [Link]
-
Gottfried, S. (2014). Phenol methylation on acid catalysts. Catalysis Today, 227, 146-153. [Link]
-
Zavitsas, A. A., Beaulieu, R. D., & Leblanc, J. R. (1968). Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 6(9), 2541-2559. [Link]
-
Yeddanapalli, L. M., & Jeyanthi, J. (1965). The reaction of phenol with formaldehyde. III. selective hydroxymethylation of phenols at the ortho‐position. European Journal of Organic Chemistry, 98(5), 1474-1480. [Link]
-
Grokipedia. (n.d.). Hydroxymethylation. Retrieved January 26, 2026, from [Link]
-
New Jersey Department of Health. (2015). Hazardous Substance Fact Sheet: Phenol. [Link]
-
National Chemical Safety Program. (n.d.). Phenol-Formaldehyde Reaction Hazards. [Link]
-
Pal, A., & Jana, S. (2014). Phenol–formaldehyde runaway reaction: a case study. International Journal of Industrial Chemistry, 5(1), 13. [Link]
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Reddit. (2019, October 12). Why are some reactions difficult to scale up? r/chemistry. [Link]
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CUNY. (n.d.). Purification by Recrystallization. [Link]
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RSC Education. (n.d.). Purifying by recrystallisation. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Purification of the 2,6-Xylenol/m-Cresol Mixture by a New Separation Technique Combining Distillation and Crystallization. Retrieved January 26, 2026, from [Link]
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Redox. (2023, June 1). Safety Data Sheet Phenolic Resin. [Link]
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ResearchGate. (n.d.). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol. Retrieved January 26, 2026, from [Link]
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Semantic Scholar. (n.d.). The Acid-Catalyzed Phenol-Formaldehyde Reaction: Critical Runaway Conditions and Stability Criterion. Retrieved January 26, 2026, from [Link]
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A Comparative Guide to Para-Substituent Effects on the Properties of 2,6-bis(hydroxymethyl)phenols
This in-depth technical guide provides a comparative analysis of the influence of para-substituents on the physicochemical properties, reactivity, and potential applications of 2,6-bis(hydroxymethyl)phenols. Designed for researchers, scientists, and drug development professionals, this guide synthesizes experimental data and established chemical principles to offer a comprehensive understanding of how modifying the para-position can tailor the characteristics of these versatile molecules.
Introduction: The Significance of the Para-Substituent
The 2,6-bis(hydroxymethyl)phenol scaffold is a fundamental building block in polymer chemistry, materials science, and the synthesis of complex organic molecules. The two hydroxymethyl groups in the ortho positions provide reactive sites for polymerization and further functionalization, while the phenolic hydroxyl group governs the molecule's acidity, antioxidant potential, and chelating abilities. The introduction of a substituent at the para-position to the hydroxyl group offers a powerful tool to modulate the electronic environment of the aromatic ring, thereby fine-tuning the properties of the entire molecule. This guide will explore the effects of representative electron-donating and electron-withdrawing groups at this position.
Synthesis of Para-Substituted 2,6-bis(hydroxymethyl)phenols
The general and most direct method for synthesizing these compounds is the base-catalyzed hydroxymethylation of the corresponding para-substituted phenol with formaldehyde.[1] This reaction proceeds via electrophilic aromatic substitution, where the phenoxide ion, formed in situ, is highly activated towards attack by formaldehyde at the ortho-positions.
Caption: General synthesis of para-substituted 2,6-bis(hydroxymethyl)phenols.
Experimental Protocols
1. Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol (R = -CH₃)
This protocol is adapted from a known procedure for the synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol.[2]
-
Reactants:
-
p-Cresol (1.0 eq)
-
Formalin (37% aqueous formaldehyde solution, >2.0 eq)
-
Sodium Hydroxide (NaOH)
-
Water
-
Acetic Acid (for neutralization)
-
-
Procedure:
-
Dissolve p-cresol in an aqueous solution of sodium hydroxide.
-
Add an excess of formalin to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 25°C) for an extended period (e.g., 96 hours) to ensure di-substitution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with acetic acid to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization.
-
2. Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol (R = -Cl)
This is a direct and widely recognized method for synthesizing the target compound.[1]
-
Reactants:
-
4-Chlorophenol (1.0 eq)
-
Formaldehyde (excess)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) for neutralization
-
-
Procedure:
-
Dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide.[1]
-
Add an excess of a 37% aqueous formaldehyde solution (formalin).[1]
-
Stir the reaction mixture at room temperature or with gentle heating to facilitate the hydroxymethylation at the ortho positions.[1]
-
After the reaction is complete, cool the mixture and neutralize with hydrochloric acid to precipitate the product.[1]
-
Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent for purification.
-
3. Synthesis of 2,6-bis(hydroxymethyl)-4-methoxyphenol (R = -OCH₃)
The synthesis can be achieved by reacting 4-methoxyphenol with formaldehyde in the presence of a base.
-
Reactants:
-
4-Methoxyphenol (1.0 eq)
-
Formaldehyde (excess)
-
Base (e.g., NaOH)
-
-
Procedure:
-
Dissolve 4-methoxyphenol in a suitable solvent with a base to form the phenoxide.
-
Add an excess of formaldehyde.
-
Stir the reaction at a controlled temperature, monitoring by TLC.
-
Work-up involves neutralization to precipitate the product, followed by filtration and purification.
-
4. Proposed Synthesis of 2,6-bis(hydroxymethyl)-4-nitrophenol (R = -NO₂)
A direct hydroxymethylation of 4-nitrophenol is challenging due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution. An alternative two-step approach is proposed:
Caption: Proposed two-step synthesis of 2,6-bis(hydroxymethyl)-4-nitrophenol.
-
Step 1: Synthesis of 2,6-bis(hydroxymethyl)phenol: Follow a standard procedure for the hydroxymethylation of phenol.
-
Step 2: Nitration of 2,6-bis(hydroxymethyl)phenol:
-
Dissolve 2,6-bis(hydroxymethyl)phenol in a suitable solvent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0-5°C).
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for a short period.
-
Carefully pour the reaction mixture onto ice to precipitate the product.
-
Collect the product by filtration, wash thoroughly with cold water to remove residual acid, and purify by recrystallization. Caution: Nitration reactions are highly exothermic and require careful temperature control.
-
Comparative Physicochemical and Spectroscopic Properties
The para-substituent significantly influences the physical properties and spectroscopic characteristics of 2,6-bis(hydroxymethyl)phenols.
| R-Group | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| -CH₃ | 2,6-bis(hydroxymethyl)-4-methylphenol | C₉H₁₂O₃ | 168.19 | 128-130[1] |
| -Cl | 4-chloro-2,6-bis(hydroxymethyl)phenol | C₈H₉ClO₃ | 188.61[3] | Not specified |
| -OCH₃ | 2,6-bis(hydroxymethyl)-4-methoxyphenol | C₉H₁₂O₄ | 184.19 | Not specified |
| -NO₂ | 2,6-bis(hydroxymethyl)-4-nitrophenol | C₈H₉NO₅ | 199.16 | Not specified |
Spectroscopic Analysis:
-
¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electronic nature of the para-substituent. Electron-donating groups (like -CH₃ and -OCH₃) will shield the aromatic protons, causing them to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups (like -Cl and -NO₂) will deshield these protons, shifting their signals to a lower field (higher ppm). The signals for the hydroxymethyl protons (-CH₂OH) and the hydroxyl protons (-OH) will also be affected, though to a lesser extent.
-
¹³C NMR: The chemical shifts of the aromatic carbons are also strongly influenced by the para-substituent. The carbon atom bearing the substituent (C4) and the ortho and meta carbons will show predictable shifts based on the substituent's electronic effects.
-
IR Spectroscopy: All compounds will exhibit a broad O-H stretching band for the phenolic and alcoholic hydroxyl groups. The exact position and shape of this band can be influenced by intramolecular and intermolecular hydrogen bonding. Characteristic bands for the para-substituent will also be present (e.g., C-Cl stretch, N-O stretches for the nitro group).
Influence of Para-Substituents on Key Properties
The electronic nature of the para-substituent directly impacts the acidity (pKa) of the phenolic hydroxyl group and the antioxidant activity of the molecule.
Caption: Electronic effects of para-substituents on phenol properties.
Acidity (pKa)
The acidity of the phenolic proton is determined by the stability of the corresponding phenoxide anion.
-
Electron-donating groups (-CH₃, -OCH₃): These groups increase the electron density on the aromatic ring, destabilizing the negative charge of the phenoxide anion. This makes the phenol less acidic, resulting in a higher pKa .
-
Electron-withdrawing groups (-Cl, -NO₂): These groups decrease the electron density on the ring, helping to delocalize and stabilize the negative charge of the phenoxide anion. This makes the phenol more acidic, resulting in a lower pKa .
| R-Group | Expected pKa Trend |
| -NO₂ | Lowest (Most Acidic) |
| -Cl | Low |
| -CH₃ | High |
| -OCH₃ | Highest (Least Acidic) |
Antioxidant Activity
The primary mechanism of antioxidant activity for phenols is hydrogen atom transfer (HAT) from the hydroxyl group to a radical species. The ease of this transfer is related to the O-H bond dissociation enthalpy (BDE).
-
Electron-donating groups (-CH₃, -OCH₃): By donating electron density, these groups weaken the O-H bond, lowering the BDE and making hydrogen atom donation more favorable. This leads to enhanced antioxidant activity .
-
Electron-withdrawing groups (-Cl, -NO₂): These groups strengthen the O-H bond, increasing the BDE and making hydrogen atom donation more difficult. This results in diminished antioxidant activity .
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate antioxidant activity.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compounds.
-
Mix the DPPH solution with each dilution of the test compounds.
-
Incubate the mixtures in the dark for a specified time (e.g., 30 minutes).
-
Measure the absorbance at the wavelength of maximum absorption for DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
-
| R-Group | Expected Antioxidant Activity (IC₅₀) |
| -OCH₃ | Lowest (Highest Activity) |
| -CH₃ | Low |
| -Cl | High |
| -NO₂ | Highest (Lowest Activity) |
Impact on Polymerization and Thermal Stability
The para-substituent influences the reactivity of the hydroxymethyl groups in polymerization and the thermal stability of the resulting polymers.
Reactivity in Condensation Polymerization
The hydroxymethyl groups undergo condensation reactions to form methylene or ether linkages, leading to the formation of phenolic resins. The electronic nature of the para-substituent can affect the rate of these reactions. Electron-donating groups can increase the nucleophilicity of the aromatic ring, potentially influencing the reactivity of the hydroxymethyl groups in acid-catalyzed condensations.
Thermal Stability of Resulting Polymers
The thermal stability of the polymers derived from these monomers can be assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It provides information about the decomposition temperatures and the amount of char residue at high temperatures. The nature of the para-substituent can influence the degradation pathway and the final char yield. For example, the presence of a chlorine atom in the polymer from the 4-chloro derivative may impart some flame-retardant properties.[5]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature (Tg) of the cured resin, which is a measure of its thermal stability and mechanical properties at elevated temperatures.
Experimental Protocol: Thermal Analysis
-
TGA Procedure:
-
Place a small, accurately weighed sample of the cured polymer in a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
-
DSC Procedure:
-
Place a small, accurately weighed sample of the cured polymer in a DSC pan.
-
Heat the sample at a controlled rate, cool it, and then heat it again to erase the thermal history.
-
Record the heat flow during the second heating scan to determine the Tg.
-
Applications
The ability to tune the properties of 2,6-bis(hydroxymethyl)phenols through para-substitution opens up a wide range of applications:
-
Polymers and Resins: As monomers for high-performance phenolic resins with tailored properties such as thermal stability, flame retardancy, and chemical resistance.
-
Antioxidants: The electron-donating substituted derivatives are potential antioxidants for various materials.
-
Chemical Intermediates: These compounds serve as versatile intermediates in the synthesis of more complex molecules, including ligands for coordination chemistry, and building blocks for pharmaceuticals and agrochemicals.
Conclusion
The para-substituent on the 2,6-bis(hydroxymethyl)phenol scaffold is a critical determinant of its chemical and physical properties. Electron-donating groups generally decrease acidity and enhance antioxidant activity, while electron-withdrawing groups have the opposite effect. These electronic modifications also influence the reactivity in polymerization and the thermal stability of the resulting materials. A thorough understanding of these substituent effects allows for the rational design of novel 2,6-bis(hydroxymethyl)phenol derivatives with properties tailored for specific applications in materials science, polymer chemistry, and drug discovery.
References
- Masci, B., & Thuery, P. (2002). Hydrogen-bonded assemblages in 2,6-bis(hydroxymethyl)-4-R-phenol, with R = methyl, methoxy, phenoxy and 1-(4-methoxyphenyl)-1-methylethyl. Acta Crystallographica Section B: Structural Science, 58(Pt 5), 852–859.
-
PrepChem. (n.d.). Synthesis of 4-(hydroxymethyl)-2-nitrophenol. PrepChem.com. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2,6-bis(hydroxymethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol. PrepChem.com. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Dimethylol-p-cresol. National Center for Biotechnology Information. Retrieved from [Link]
- Floegel, R., Kim, D.-W., & Chung, Y. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043–1048.
- Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity assay for dietary polyphenols and vitamins C and E, using Fe3+-reductant complex. Journal of Agricultural and Food Chemistry, 52(26), 7970–7981.
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
